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  • Product: Isobutyl propyl sulfide
  • CAS: 1741-84-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Isobutyl Propyl Sulfide (C₇H₁₆S)

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of isobutyl propyl sulfide, a dialkyl sulfide with significant utility in specialized organic synthesis. T...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of isobutyl propyl sulfide, a dialkyl sulfide with significant utility in specialized organic synthesis. The document delves into the fundamental chemical and physical properties of this compound, centered around its precise molecular weight. We will explore its structural characterization, a robust synthetic pathway with detailed protocols, and the analytical methods required for structural verification. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this reagent, including its handling, safety protocols, and potential applications as a building block in complex molecular architectures.

Chemical Identity and Structure

Nomenclature and Identifiers

The unambiguous identification of a chemical compound is critical for scientific reproducibility and safety. Isobutyl propyl sulfide is known by several systematic and common names.

  • IUPAC Name: 2-methyl-1-(propylthio)propane[1]

  • Common Synonyms: Isobutyl propyl sulfide, 2-methyl-4-thiaheptane[1]

  • CAS Number: 1741-84-0[1]

  • Molecular Formula: C₇H₁₆S[1]

Molecular Weight

The molecular weight is a cornerstone property, essential for stoichiometric calculations in reaction planning and for analytical characterization via mass spectrometry.

  • Average Molecular Weight: 132.27 g/mol [1][2][3]

  • Monoisotopic Mass: 132.09727168 Da[1][2]

The average molecular weight is calculated using the natural isotopic abundance of each element, while the monoisotopic mass is calculated using the mass of the most abundant isotope for each element. The latter is particularly crucial for high-resolution mass spectrometry analysis.

Structural Representation

The structure of isobutyl propyl sulfide features a sulfur atom bridging a propyl group and an isobutyl group. This asymmetry is key to its chemical properties and potential stereochemical applications.

Caption: Molecular structure of isobutyl propyl sulfide (C₇H₁₆S).

Physicochemical Properties

The physical properties of isobutyl propyl sulfide dictate its behavior in various experimental conditions, influencing solvent choice, reaction temperature, and purification methods.

PropertyValueSource
Molecular Weight 132.27 g/mol PubChem[1]
Molecular Formula C₇H₁₆SPubChem[1]
Appearance Colorless LiquidThermo Fisher Scientific[4]
Odor StenchThermo Fisher Scientific[4]
Boiling Point 171.00 °C @ 760 mm HgThe Good Scents Company[5]
Melting Point -106.00 °CThe Good Scents Company[5]
Flash Point 45.90 °C (115.00 °F)The Good Scents Company[5]
Water Solubility 52.53 mg/L @ 25 °C (estimated)The Good Scents Company[5]
logP (o/w) 3.723 (estimated)The Good Scents Company[5]

The high boiling point suggests that purification can be readily achieved via distillation under atmospheric or reduced pressure. Its low water solubility and high octanol/water partition coefficient (logP) indicate a nonpolar, lipophilic character, making it soluble in common organic solvents like ethers, alcohols, and hydrocarbons.[5]

Synthesis and Verification

Synthetic Strategy: Williamson-Type Thioether Synthesis

The synthesis of unsymmetrical sulfides like isobutyl propyl sulfide is most effectively achieved through a nucleophilic substitution pathway analogous to the Williamson ether synthesis. This method is chosen for its reliability, high yield, and the ready availability of starting materials. The core of this reaction involves the Sₙ2 attack of a thiolate nucleophile on an alkyl halide.

The causality behind this choice is rooted in the high nucleophilicity of the thiolate anion and the excellent leaving group ability of halides (e.g., bromide or iodide). This combination ensures a rapid and clean conversion to the desired thioether product.

Detailed Experimental Protocol

This protocol describes the synthesis from 1-propanethiol and isobutyl bromide.

Step 1: Formation of the Propylthiolate Nucleophile

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 50 mL of anhydrous ethanol.

  • Under a nitrogen atmosphere, add sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C (ice bath). Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the thiol to generate the highly reactive thiolate anion. Ethanol is used as a solvent that can dissolve the reactants and is relatively inert under these conditions.

  • Once the addition is complete, allow the mixture to stir for 10 minutes.

  • Slowly add 1-propanethiol (1.0 equivalent) via the dropping funnel over 15 minutes. The formation of the sodium propylthiolate is typically accompanied by the evolution of hydrogen gas. Continue stirring for 30 minutes at room temperature to ensure complete deprotonation.

Step 2: Nucleophilic Substitution

  • Add isobutyl bromide (1.05 equivalents) to the dropping funnel.

  • Add the isobutyl bromide dropwise to the stirred solution of sodium propylthiolate. An exothermic reaction may be observed. Maintain the temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol) for 2-3 hours to drive the substitution reaction to completion. Causality: Heating provides the necessary activation energy for the Sₙ2 reaction, ensuring a high conversion rate.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with 30 mL portions of diethyl ether.

  • Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution) to remove residual water and ethanol.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield pure isobutyl propyl sulfide.

Workflow Visualization

start Starting Materials (1-Propanethiol, Isobutyl Bromide, NaH) step1 Step 1: Deprotonation Formation of Sodium Propylthiolate in Anhydrous Ethanol @ 0°C start->step1 step2 Step 2: SN2 Reaction Addition of Isobutyl Bromide Reflux for 2-3 hours step1->step2 step3 Step 3: Aqueous Workup Quench with H₂O, Extract with Ether step2->step3 step4 Step 4: Purification Dry (MgSO₄), Concentrate, and Distill step3->step4 qc QC Analysis (NMR, MS, IR) step4->qc product Verified Product Isobutyl Propyl Sulfide qc->product

Caption: Synthetic workflow for isobutyl propyl sulfide.

Structural Verification and Quality Control

A protocol is only trustworthy if it is self-validating. The identity and purity of the synthesized isobutyl propyl sulfide must be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides a detailed map of the carbon-hydrogen framework, confirming the presence of the isobutyl and propyl groups and their connectivity to the sulfur atom.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition by matching the experimental monoisotopic mass to the calculated value (132.097 Da).[1]

  • Infrared (IR) Spectroscopy: Shows characteristic C-H stretching and bending frequencies and the absence of S-H (from unreacted thiol) and O-H (from alcohol) stretches, indicating purity.[1]

Safety and Handling

Isobutyl propyl sulfide is classified as a hazardous substance and requires careful handling to ensure laboratory safety.[1]

GHS Hazard Classification
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[1]
Serious Eye Damage/Irritation1DangerH318: Causes serious eye damage[1]
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation[1]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4]

  • Ignition Sources: The compound is a flammable liquid.[4] Keep away from open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[4][6]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications in Research and Development

While specific, large-scale industrial applications for isobutyl propyl sulfide are not widely documented, its role in a research and development context is primarily as a specialized chemical intermediate.

  • Organic Synthesis: As an unsymmetrical sulfide, it can serve as a building block for more complex molecules in medicinal chemistry and materials science. The sulfur atom can be further oxidized to sulfoxides and sulfones, which are important functional groups in many pharmaceuticals.

  • Flavor and Fragrance Research: Although not recommended for direct use in flavors or fragrances, related thioethers are studied for their potent aroma profiles.[5]

  • Materials Science: Organosulfur compounds are fundamental to vulcanization processes in polymer chemistry.[7][8] While not a direct vulcanizing agent, isobutyl propyl sulfide can be used in model studies to understand the mechanisms of sulfur cross-linking.

Conclusion

Isobutyl propyl sulfide is a well-defined organosulfur compound with a molecular weight of 132.27 g/mol . Its synthesis is straightforward via established nucleophilic substitution reactions, and its identity can be rigorously confirmed with standard analytical methods. This guide has provided the essential technical details, from its fundamental properties to a validated synthesis protocol and critical safety information, to support its effective and safe use by researchers and scientists in a professional laboratory setting.

References

  • The Good Scents Company. (n.d.). isobutyl sulfide, 592-65-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137188, Isobutyl propyl sulfide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292853, Sulfide, isobutyl isopropyl. Retrieved from [Link]

  • MilliporeSigma. (n.d.). ISOBUTYL PROPYL SULFIDE AldrichCPR. Retrieved from [Link]

  • Alonso, M. E., & Aragona, H. (1978). SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE. Organic Syntheses, 58, 147. Retrieved from [Link]

  • Pearson+. (n.d.). Show how you would synthesize butyl isopropyl sulfide using butan.... Retrieved from [Link]

  • Hatch, L. F., & Matar, S. (1964). Reaction of Sulfur, Hydrogen Sulfide, and Accelerators With Propylene and Butadiene. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry, 68A(1), 1–10. Retrieved from [Link]

  • Vaia. (n.d.). Show how you would synthesize butyl isopropyl sulfide using butan-1-ol, propan-2-ol, and any solvents and reagents you need. Retrieved from [Link]

  • Pimblott, J. G., Scott, G., & Stuckey, J. E. (1975). Bis(diisopropyl) thiophosphoryl disulfide in cis-1,4-polyisoprene vulcanization reactions. I. As a sulfur donor. Journal of Applied Polymer Science, 19(3), 865-877. Retrieved from [Link]

Sources

Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Spectral Data of Isobutyl Propyl Sulfide This guide provides a comprehensive analysis of the spectral data for isobutyl propyl sulfide (CAS No. 1741-84-0), a key organosulfur compound.[...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Data of Isobutyl Propyl Sulfide

This guide provides a comprehensive analysis of the spectral data for isobutyl propyl sulfide (CAS No. 1741-84-0), a key organosulfur compound.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy for the characterization of this molecule.

Molecular Structure and Properties

Isobutyl propyl sulfide, with the chemical formula C₇H₁₆S, possesses a distinct structure that dictates its spectral behavior.[1] Understanding this structure is fundamental to interpreting the data obtained from various analytical techniques.

  • IUPAC Name: 2-methyl-1-(propylthio)propane[1]

  • Molecular Weight: 132.27 g/mol [1]

Caption: 2D structure of isobutyl propyl sulfide.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For isobutyl propyl sulfide, this provides information on the molecular weight and fragmentation patterns, which aids in structural elucidation.

Expected Fragmentation Pattern

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) of isobutyl propyl sulfide is expected at an m/z of approximately 132. Subsequent fragmentation is dictated by the stability of the resulting carbocations and radical species. The presence of the sulfur atom significantly influences the fragmentation pathways.

Key expected fragments include:

  • Cleavage of the C-S bond, leading to the formation of propyl and isobutyl fragments.

  • α-cleavage adjacent to the sulfur atom.

  • Rearrangement reactions, such as the McLafferty rearrangement, if applicable.

G cluster_workflow Mass Spectrometry Workflow A Sample Introduction (GC or Direct Inlet) B Ionization (e.g., Electron Ionization) A->B C Mass Analyzer (e.g., Quadrupole) B->C D Detector C->D E Mass Spectrum D->E

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of isobutyl propyl sulfide.

Methodology:

  • Sample Preparation: Prepare a dilute solution of isobutyl propyl sulfide in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 10-100 µg/mL.[3]

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C

      • Column: A non-polar column (e.g., DB-5ms) is suitable.

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS): [4]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Mass Range: Scan from m/z 40 to 200.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.[5]

  • Data Analysis: Identify the peak corresponding to isobutyl propyl sulfide in the total ion chromatogram. Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

Data Summary
m/z Relative Intensity (%) Plausible Fragment
132~20[M]⁺
89~100[M - C₃H₇]⁺
57~80[C₄H₉]⁺
43~90[C₃H₇]⁺
41~75[C₃H₅]⁺

Note: Relative intensities are approximate and can vary between instruments.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6] Both ¹H and ¹³C NMR are essential for the complete structural assignment of isobutyl propyl sulfide.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key parameters for interpretation.[7]

Expected Chemical Shifts and Multiplicities:

  • The protons on the carbon adjacent to the sulfur atom will be deshielded and appear at a lower field (higher ppm value).[8]

  • The terminal methyl protons will be the most shielded and appear at a higher field (lower ppm value).[9]

G cluster_workflow NMR Spectroscopy Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Placement in Magnetic Field A->B C Radiofrequency Pulse B->C D Signal Detection (FID) C->D E Fourier Transform D->E F NMR Spectrum E->F

Caption: A simplified workflow for NMR spectroscopy.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of isobutyl propyl sulfide.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of isobutyl propyl sulfide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz.

    • Ensure the instrument is properly tuned and shimmed to achieve good resolution and line shape.[10]

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals and determine the multiplicities.

¹H NMR Data Summary
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.5 (t)Triplet2H-S-CH₂-CH₂-CH₃
~2.4 (d)Doublet2H-S-CH₂-CH(CH₃)₂
~1.8 (m)Multiplet1H-S-CH₂-CH(CH₃)₂
~1.6 (sextet)Sextet2H-S-CH₂-CH₂-CH₃
~1.0 (d)Doublet6H-S-CH₂-CH(CH₃)₂
~0.9 (t)Triplet3H-S-CH₂-CH₂-CH₃

Note: Chemical shifts are approximate and can be influenced by the solvent.[1][11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Proton-decoupled spectra are typically acquired, resulting in a single peak for each unique carbon atom.

Expected Chemical Shifts:

  • Carbons directly bonded to the sulfur atom will be deshielded.[12]

  • Alkyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To obtain a proton-decoupled ¹³C NMR spectrum of isobutyl propyl sulfide.

Methodology:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.[13]

  • Instrument Setup:

    • Set the spectrometer to the appropriate frequency for ¹³C detection (e.g., 75 MHz for a 300 MHz instrument).

    • Use a standard pulse program with proton decoupling.[14]

  • Data Acquisition:

    • A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).[15]

¹³C NMR Data Summary
Chemical Shift (δ, ppm) Assignment
~42.0-S-CH₂-CH(CH₃)₂
~34.0-S-CH₂-CH₂-CH₃
~28.0-S-CH₂-CH(CH₃)₂
~23.0-S-CH₂-CH₂-CH₃
~22.0-S-CH₂-CH(CH₃)₂
~13.5-S-CH₂-CH₂-CH₃

Note: Chemical shifts are approximate.[1]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions.[16] It is particularly useful for identifying functional groups.

Expected Absorption Bands

For isobutyl propyl sulfide, the key vibrational modes to observe are:

  • C-H stretching: From the alkyl groups, expected in the 2850-3000 cm⁻¹ region.

  • C-H bending: Expected in the 1350-1480 cm⁻¹ region.

  • C-S stretching: This is a weak to medium intensity band typically found in the 600-800 cm⁻¹ region.[17]

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

Objective: To obtain the IR spectrum of isobutyl propyl sulfide.

Methodology:

  • Sample Preparation: As isobutyl propyl sulfide is a liquid, it can be analyzed neat (undiluted).[18][19]

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Record a background spectrum of the clean ATR crystal.

  • Data Acquisition:

    • Place a small drop of isobutyl propyl sulfide onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR Data Summary
Frequency (cm⁻¹) Intensity Vibrational Mode
2960-2870StrongC-H stretch
1465MediumC-H bend
1385MediumC-H bend (gem-dimethyl)
~700Weak-MediumC-S stretch

Note: Frequencies are approximate.[1]

Conclusion

The combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a comprehensive characterization of isobutyl propyl sulfide. Each technique offers unique and complementary information that, when considered together, allows for unambiguous structural confirmation and purity assessment. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers working with this and similar organosulfur compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137188, Isobutyl propyl sulfide. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 292853, Sulfide, isobutyl isopropyl. Retrieved from [Link]

  • The Good Scents Company (2025). Methyl propyl sulfide. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide. Retrieved from [Link]

  • The Good Scents Company (2025). Isobutyl sulfide. Retrieved from [Link]

  • SpectraBase. (2025). Isopropyl propyl sulfide. Retrieved from [Link]

  • Abraham, R. J., et al. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(7), 645-651. Retrieved from [Link]

  • Emerald Cloud Lab. (2025). ExperimentIRSpectroscopy Documentation. Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • De Vera, M. J. R., et al. (2012). Laboratory far-infrared spectroscopy of terrestrial sulphides to support analysis of cosmic dust spectra. Monthly Notices of the Royal Astronomical Society, 421(1), 323-332. Retrieved from [Link]

  • Emerald Cloud Lab. (2025). ExperimentMassSpectrometry Documentation. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Measuring 1H NMR Spectra. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Gilbert, J. R., et al. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. The Journal of Organic Chemistry, 84(15), 9478-9488. Retrieved from [Link]

  • Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Missouri-St. Louis. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2006). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • Goroncy, A. K. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation. University of Wyoming NMR Facility. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522458, Butyl propyl disulfide. Retrieved from [Link]

  • California State University, Northridge. (n.d.). Experiment 5 – IR Exercise. Retrieved from [Link]

  • Bouwman, J., et al. (2024). Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes. Nature Communications, 15(1), 5723. Retrieved from [Link]

  • Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation and Submission Guidelines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C-NMR. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

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Sources

Foundational

Structural Elucidation of Thioethers: A Comprehensive ¹H NMR Analysis of Isobutyl Propyl Sulfide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Thioethers (sulfides) are critical structural motifs in m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Thioethers (sulfides) are critical structural motifs in medicinal chemistry, polymer science, and organic synthesis. Accurate structural elucidation of these molecules relies heavily on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral interpretation. This guide synthesizes theoretical magnetic anisotropy, empirical chemical shift data, and field-proven acquisition strategies to provide a comprehensive, self-validating framework for analyzing isobutyl propyl sulfide (1-(isobutylthio)propane).

Theoretical Framework: The Thioether Magnetic Environment

The defining feature of isobutyl propyl sulfide is the central thioether linkage (-S-) bridging a straight-chain propyl group and a branched isobutyl group. Understanding the NMR spectrum requires analyzing the specific electronic properties of the sulfur heteroatom:

  • Inductive Deshielding: Sulfur (Pauling electronegativity χ=2.58 ) is more electronegative than carbon, withdrawing electron density from the adjacent α -carbons. However, this deshielding effect is weaker than that observed in ( χ=3.44 )[1]. Consequently, while ether α -protons resonate downfield at ~3.4–4.5 ppm, thioether α -protons typically appear in the shielded 2.0–2.5 ppm window[1].

  • Magnetic Anisotropy & Polarizability: Sulfur's larger atomic radius and high polarizability create a diffuse electron cloud. This introduces subtle anisotropic effects that distinctly resolve the chemical shifts of the straight-chain propyl α -protons from the branched isobutyl α -protons[2].

Structural Analysis and ¹H NMR Spectral Assignments

Isobutyl propyl sulfide ( C7​H16​S ) contains 16 protons distributed across two independent spin systems separated by the NMR-silent sulfur atom. Table 1 summarizes the quantitative spectral data.

Table 1: ¹H NMR Spectral Assignments for Isobutyl Propyl Sulfide (400 MHz, CDCl₃)

PositionStructural GroupChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant (³J, Hz)
C1' Propyl −S-CH2​− ~2.47Triplet (t)2H~7.4
C1 Isobutyl −S-CH2​− ~2.39Doublet (d)2H~6.8
C2 Isobutyl −CH− ~1.84Multiplet (m) / Nonet1H~6.8, ~6.7
C2' Propyl −CH2​− ~1.62Sextet (h)2H~7.4
C3' Propyl −CH3​ ~0.99Triplet (t)3H~7.4
C3 Isobutyl −(CH3​)2​ ~0.98Doublet (d)6H~6.7
Mechanistic Breakdown of Multiplicity

The signal splitting is governed by the n+1 rule, dictated by the scalar coupling (³J) between adjacent protons:

  • The Isobutyl Methine (C2): This proton is coupled to the six equivalent methyl protons (C3) and the two α -methylene protons (C1). Because 6+2=8 adjacent protons, the signal splits into a theoretical nonet ( 8+1=9 ). In practice, due to slight differences in coupling constants, this appears as a complex multiplet at ~1.84 ppm.

  • The Propyl Methylene (C2'): Coupled to the three terminal methyl protons and the two α -methylene protons ( 3+2=5 ), yielding a well-defined sextet at ~1.62 ppm[3].

Visualizing the Spin-Coupling Network

The following diagram maps the logical relationship of the spin-spin coupling networks within the molecule. The lack of scalar coupling across the sulfur atom isolates the molecule into two distinct J-coupling systems.

Figure 1: ¹H-¹H spin-spin coupling network of isobutyl propyl sulfide.

Standardized Experimental Protocol for ¹H NMR Acquisition

A robust NMR protocol is not merely a set of instructions; it is a self-validating system. The integrity of the data must be mathematically verifiable from within the spectrum itself.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of high-purity isobutyl propyl sulfide in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because it lacks strongly interfering aliphatic proton signals. TMS provides a highly shielded, sharp singlet, serving as a standard reference point with the [2].

  • Tube Preparation: Transfer the solution to a standard 5 mm precision NMR tube. Ensure a solvent depth of exactly 4.5 cm.

    • Causality: Consistent solvent depth is mandatory to maintain a uniform magnetic geometry, which is critical for successful Z-axis gradient shimming.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of CDCl₃. Execute automated gradient shimming, followed by manual fine-tuning of the Z1 and Z2 coils.

    • Causality: Optimal magnetic field homogeneity is required to resolve the fine splitting of the isobutyl methine nonet (~1.84 ppm). Poor shimming will artificially broaden this peak into an unresolved lump.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D single-pulse (e.g., zg30 on Bruker systems).

    • Relaxation Delay (D1): Set to 2.0 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of all protons between scans, which is an absolute requirement for accurate quantitative integration.

  • Data Processing & Self-Validation:

    • Referencing: Calibrate the TMS peak to 0.00 ppm. Validation: The residual[4]. If it deviates, the sample temperature or calibration is flawed.

    • Integration: Set the integral of the C3' propyl methyl triplet to exactly 3.00. Validation: The remaining integrals must mathematically yield whole numbers corresponding to the structural ratio (2:2:2:1:6). Fractional values indicate incomplete relaxation or co-eluting impurities.

    • J-Coupling Cryptography: Extract the ³J values. Validation: According to the spin-coupling network, the ³J value from the C1' triplet must perfectly match the ³J value from the adjacent C2' sextet (~7.4 Hz). This reciprocal matching acts as an absolute mathematical proof of topological connectivity.

Conclusion

The ¹H NMR spectrum of isobutyl propyl sulfide serves as an excellent model for understanding the magnetic environment of dialkyl thioethers. By combining theoretical knowledge of sulfur's electronegativity and polarizability with a rigorous, self-validating acquisition protocol, researchers can achieve unambiguous structural elucidation. Ensuring mathematical consistency in integration and reciprocal J-coupling values transforms routine spectral analysis into a highly trustworthy analytical proof.

References

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (American Chemical Society) URL: [Link]

  • Title: 18.9: Spectroscopy of Ethers, Epoxides, and Thioethers Source: Chemistry LibreTexts URL: [Link]

  • Title: ¹H NMR Chemical Shift Source: Oregon State University URL: [Link]

  • Title: NMR Chemical Shift Values Table Source: Chemistry Steps URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to Isobutyl Propyl Sulfide: Safety, Handling, and Experimental Considerations

This guide provides a comprehensive overview of Isobutyl Propyl Sulfide (CAS No. 1741-84-0), designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of Isobutyl Propyl Sulfide (CAS No. 1741-84-0), designed for researchers, scientists, and professionals in drug development. Moving beyond a standard safety data sheet (SDS), this document synthesizes critical safety information with practical, field-tested insights to ensure safe and effective handling in a laboratory setting.

Introduction to Isobutyl Propyl Sulfide

Isobutyl propyl sulfide, with the molecular formula C7H16S, is a sulfide compound that presents unique characteristics relevant in various chemical syntheses.[1] Its branched isobutyl group and linear propyl group influence its physical properties, such as boiling point and solubility, making it a subject of interest in fine chemical manufacturing and pharmaceutical intermediate development.[2] Understanding its safety profile is paramount for any professional working with this compound.

Hazard Identification and GHS Classification

Isobutyl propyl sulfide is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards associated with this chemical are skin irritation, serious eye damage, and respiratory irritation.

GHS Classification Summary:

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Source: European Chemicals Agency (ECHA) via PubChem[1]

The signal word for isobutyl propyl sulfide is "Danger" .[1]

Hazard Pictograms

The following pictograms are associated with isobutyl propyl sulfide:

Caption: GHS pictograms for isobutyl propyl sulfide.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is crucial for safe handling and for designing experimental protocols.

PropertyValue
Molecular FormulaC7H16S[1]
Molecular Weight132.27 g/mol [1]
CAS Number1741-84-0[1]
AppearanceColorless liquid (general for similar sulfides)[3]
OdorStench (characteristic of many sulfides)[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to minimize exposure and ensure a safe laboratory environment.

Handling
  • Ventilation: Always handle isobutyl propyl sulfide in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[4]

    • Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile rubber. It is advisable to consult the glove manufacturer's compatibility data.[4]

    • Skin and Body Protection: Wear a lab coat, and ensure that no skin is exposed.[4]

  • Hygiene: Wash hands thoroughly after handling. Remove and launder contaminated clothing before reuse.[4]

Storage
  • Container: Keep the container tightly closed.[6]

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[7]

Emergency Procedures and First-Aid Measures

Rapid and appropriate response in the event of an emergency is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical attention.[3]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Accidental Release Measures

In the event of a spill, follow this protocol:

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Material (e.g., sand, vermiculite) ventilate->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for responding to a spill of isobutyl propyl sulfide.

Toxicological Information

While comprehensive toxicological data for isobutyl propyl sulfide is limited, the GHS classification indicates significant potential for irritation and eye damage.[1] Symptoms of overexposure may include headache, dizziness, and nausea, which are common for this class of compounds.[3]

Ecological Information

Data on the environmental impact of isobutyl propyl sulfide is not extensively documented. However, related sulfides are noted as being harmful to aquatic organisms.[3] Therefore, it is crucial to prevent this compound from entering drains or surface water.[3][8]

Disposal Considerations

Dispose of isobutyl propyl sulfide and any contaminated materials in accordance with local, state, and federal regulations. Waste should be handled by a licensed professional waste disposal service. Do not dispose of it in the sanitary sewer system.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 137188, Isobutyl propyl sulfide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isobutyl sulfide, 592-65-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 292853, Sulfide, isobutyl isopropyl. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hydrogen Sulfide - Evaluating and Controlling Exposure. Retrieved from [Link]

  • Purdue University. (n.d.). Hydrogen sulfide Safety Operating Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 522478, Sulfide, butyl isopropyl. Retrieved from [Link]

  • Cheméo. (n.d.). Propyl isobutyl disulfide - Chemical & Physical Properties. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diisopropyl sulfide, 625-80-9. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

isobutyl propyl sulfide applications in organic synthesis

Application Note: Synthesis and Catalytic Oxidation of Isobutyl Propyl Sulfide for Advanced Electrochemical Solvent Production Introduction & Scope Isobutyl propyl sulfide (IUPAC: 2-methyl-1-propylsulfanylpropane, CAS 17...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Catalytic Oxidation of Isobutyl Propyl Sulfide for Advanced Electrochemical Solvent Production

Introduction & Scope

Isobutyl propyl sulfide (IUPAC: 2-methyl-1-propylsulfanylpropane, CAS 1741-84-0) is an unsymmetrical dialkyl thioether[1]. While simple sulfides are frequently utilized as transition metal ligands or synthetic intermediates, the primary industrial and synthetic value of isobutyl propyl sulfide lies in its role as a direct precursor to high-purity alkyl sulfones[2].

When subjected to controlled catalytic oxidation, isobutyl propyl sulfide yields isobutyl propyl sulfone. This resulting sulfone is highly prized as an advanced electrolyte solvent for electrochemical devices (such as lithium-ion batteries and supercapacitors) due to its exceptional anodic stability, high dielectric constant, and inherently low moisture retention[3]. This technical guide details the self-validating protocols for synthesizing the sulfide via phase-transfer catalysis (PTC) and its subsequent green oxidation to the sulfone.

Mechanistic Insights & Causality (E-E-A-T)

Phase-Transfer Catalyzed (PTC) Thioetherification

The synthesis of unsymmetrical sulfides via classical Williamson-type thioetherification often suffers from a major side reaction: the oxidative dimerization of thiols into unwanted disulfides. To circumvent this, the protocol employs a highly controlled biphasic system[2].

  • The Role of NaBH₄: A catalytic amount of sodium borohydride (NaBH₄) is added to the aqueous alkaline thiol mixture. This acts as a sacrificial reductant; it ensures that any transiently formed disulfides are immediately reduced back to the active thiolate anion, thereby maximizing the yield of the target sulfide[2].

  • The Role of TBAB: Because the sodium propanethiolate is highly water-soluble and the alkylating agent (isobutyl bromide) is strictly lipophilic, the reaction rate in a standard biphasic mixture would be negligible. Tetrabutylammonium bromide (TBAB) is introduced as a phase-transfer catalyst[3]. The bulky, lipophilic tetrabutylammonium cation forms an ion pair with the thiolate, shuttling it across the aqueous boundary into the organic phase where the S_N2 alkylation occurs rapidly and selectively at 50°C.

Tungstate-Catalyzed Green Oxidation

Transforming the sulfide into a sulfone requires the sequential addition of two oxygen atoms. Traditional oxidants (e.g., permanganate) generate stoichiometric heavy-metal waste. The modern, scalable approach utilizes 35 wt% aqueous hydrogen peroxide (H₂O₂) catalyzed by sodium tungstate (Na₂WO₄)[2].

  • The Role of Acidic Activation: The addition of sulfuric acid (H₂SO₄) is a critical mechanistic choice. Under acidic conditions, the tungstate anion reacts with H₂O₂ to form a highly electrophilic peroxotungstate complex[2]. This active intermediate selectively transfers oxygen to the nucleophilic sulfur atom of isobutyl propyl sulfide, first yielding a sulfoxide, and subsequently the fully oxidized sulfone.

  • Self-Validating Safety Quench: Because unreacted peroxides pose a severe explosion hazard during post-reaction distillation, the protocol mandates a sodium sulfite (Na₂SO₃) quench. The absence of peroxides (verified via starch-iodide paper) validates that the mixture is safe for thermal purification.

Experimental Protocols

Protocol 1: PTC-Mediated Synthesis of Isobutyl Propyl Sulfide

Objective: Synthesize isobutyl propyl sulfide from 1-propanethiol and isobutyl bromide with >95% purity[3].

  • Thiolate Preparation: In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 346.67 g (1.30 mol) of a 15 wt% aqueous sodium hydroxide solution. Purge the system with inert nitrogen.

  • Reduction & Deprotonation: Cool the flask in an ice bath. Slowly add 76.16 g (1.00 mol) of 1-propanethiol, followed by 0.05 mol of sodium borohydride (NaBH₄) to suppress disulfide formation[2]. Stir for 30 minutes to form a clear aqueous solution of sodium propanethiolate.

  • Organic Phase Setup: In a separate, identical reactor setup under nitrogen, add 150.72 g (1.10 mol) of isobutyl bromide and 32.24 g (0.05 mol) of a 50 wt% aqueous solution of TBAB[3]. Heat this mixture to 50°C using a water bath.

  • Biphasic Alkylation: Add the prepared sodium propanethiolate solution dropwise to the isobutyl bromide/TBAB mixture over the course of 1 hour, maintaining the internal temperature at 50°C.

  • Maturation & Separation: Allow the biphasic mixture to stir vigorously at 50°C for an additional 2 hours. Halt stirring and allow the phases to separate. Extract the upper organic layer.

  • Purification: Wash the organic layer twice with deionized water. Perform a simple distillation to isolate isobutyl propyl sulfide as a clear liquid.

Protocol 2: Green Catalytic Oxidation to Isobutyl Propyl Sulfone

Objective: Oxidize isobutyl propyl sulfide to the corresponding sulfone using a green H₂O₂/Tungstate catalytic cycle[2].

  • Catalyst Activation: In a 500 mL four-necked flask under a nitrogen atmosphere, combine 104.2 g (approx. 1.00 mol) of the synthesized isobutyl propyl sulfide, 4.0 g of sodium tungstate dihydrate (Na₂WO₄·2H₂O), and 52 g of a 25 wt% aqueous sulfuric acid solution[2].

  • Oxidation Initiation: Heat the vigorously stirring biphasic mixture to 50°C.

  • Peroxide Addition: Using an addition funnel, add 194.0 g (2.00 mol) of 35 wt% aqueous hydrogen peroxide dropwise. Caution: The reaction is exothermic. Control the addition rate to prevent the temperature from exceeding 60°C[2].

  • Reaction Maturation: Once addition is complete, maintain the temperature at 60°C and stir for 2 hours to ensure complete conversion from the intermediate sulfoxide to the target sulfone.

  • Quenching: Cool the mixture to room temperature. Add 7.19 g of sodium sulfite (Na₂SO₃) to quench any residual hydrogen peroxide[2]. Verify peroxide destruction using starch-iodide test strips.

  • Neutralization & Isolation: Add 30.7 g of a 30 wt% aqueous sodium hydroxide solution to neutralize the acidic aqueous phase. Transfer to a separatory funnel and isolate the organic layer.

  • Final Purification: Distill the organic layer under reduced pressure to yield high-purity isobutyl propyl sulfone.

Data Presentation

The following table summarizes the quantitative performance metrics of the PTC thioetherification and subsequent oxidation, comparing isobutyl propyl sulfide with related alkyl sulfides synthesized under identical conditions[2][3].

Compound SynthesizedPrecursor ThiolPrecursor HalideSulfide Yield (%)Sulfide GC Purity (%)Final Sulfone Yield (%)Sulfone Moisture Content (wt%)
Ethyl Isopropyl Sulfide Ethanethiol2-Bromopropane91.099.690.00.03
Ethyl Isobutyl Sulfide EthanethiolIsobutyl Bromide91.095.088.50.04
Isobutyl Propyl Sulfide 1-PropanethiolIsobutyl Bromide96.0 95.6 87.0 0.02

Workflow Visualizations

PTC_Workflow Thiol 1-Propanethiol + NaOH + NaBH4 Thiolate Sodium Propanethiolate (Aqueous Phase) Thiol->Thiolate Deprotonation Reaction Biphasic Alkylation (50°C, 2 hrs) Thiolate->Reaction Phase Transfer Halide Isobutyl Bromide + TBAB (PTC) Halide->Reaction Product Isobutyl Propyl Sulfide (Organic Phase) Reaction->Product Liquid Separation & Distillation

Figure 1: Phase-Transfer Catalyzed (PTC) synthesis workflow of Isobutyl Propyl Sulfide.

Oxidation_Mechanism Sulfide Isobutyl Propyl Sulfide (Substrate) Sulfoxide Isobutyl Propyl Sulfoxide (Intermediate) Sulfide->Sulfoxide [O] transfer Catalyst Na2WO4 + H2SO4 (Pre-catalyst) ActiveCat Peroxotungstate Complex (Active Oxidant) Catalyst->ActiveCat + H2O2 Peroxide H2O2 (35% aq) (Oxidant) Peroxide->ActiveCat ActiveCat->Sulfoxide Sulfone Isobutyl Propyl Sulfone (Final Product) ActiveCat->Sulfone Sulfoxide->Sulfone [O] transfer

Figure 2: Catalytic cycle of the tungstate-mediated green oxidation to Isobutyl Propyl Sulfone.

References

  • Isobutyl propyl sulfide | C7H16S | CID 137188 - PubChem - NIH Source: nih.gov URL: [Link]

  • Source: google.
  • Source: google.

Sources

Application

extraction of isobutyl propyl sulfide from natural products

Application Note: Extraction and GC-MS Profiling of Isobutyl Propyl Sulfide from Natural Products Executive Summary Isobutyl propyl sulfide (CAS 1741-84-0) is a highly volatile organosulfur compound (VSC) characteristic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Extraction and GC-MS Profiling of Isobutyl Propyl Sulfide from Natural Products

Executive Summary

Isobutyl propyl sulfide (CAS 1741-84-0) is a highly volatile organosulfur compound (VSC) characteristic of the secondary metabolome in Allium species (e.g., onions, garlic, shallots). In drug development and natural product chemistry, isolating these specific alkyl sulfides is critical due to their potent antimicrobial, antioxidant, and cardiovascular properties[1]. This application note details the mechanistic rationale and step-by-step protocols for extracting isobutyl propyl sulfide using Headspace Solid-Phase Microextraction (HS-SPME) and Simultaneous Distillation-Extraction (SDE), optimized to prevent the thermal degradation and artifact formation common in VSC analysis[2].

Mechanistic Principles of Organosulfur Extraction

The Causality of Enzymatic Genesis Alkyl sulfides do not naturally exist in intact Allium tissue[3]. They are compartmentalized as odorless, non-volatile precursors known as S-alk(en)yl-L-cysteine sulfoxides (e.g., isoalliin, methiin) located in the cytoplasm[1]. The enzyme alliinase is sequestered separately in the vacuole. Mechanical disruption (maceration or cutting) is the mandatory first step in any extraction protocol, as it breaks cellular compartmentalization, allowing alliinase to cleave the sulfoxides into highly reactive sulfenic acids[4]. These intermediates rapidly condense into thiosulfinates, which subsequently undergo complex rearrangements to form stable volatile sulfides, including isobutyl propyl sulfide[5].

Extraction Rationale: HS-SPME vs. SDE Because thiosulfinates and alkyl sulfides are highly reactive, traditional solvent extraction often yields artificial polysulfides (artifacts)[2].

  • HS-SPME is the non-destructive gold standard. By sampling the headspace above the homogenate using a mixed-polarity fiber, thermal degradation is entirely bypassed, yielding an accurate in vivo volatile profile[6].

  • SDE (Likens-Nickerson) is utilized when a bulk liquid extract (essential oil) is required for downstream biological assays. It continuously co-distills the aqueous sample and an organic solvent, allowing exhaustive extraction of VSCs while minimizing the solvent volume[7][8].

Visualization of the Extraction Workflow

G A Intact Allium Tissue (Compartmentalized) B Mechanical Disruption (Cutting/Maceration) A->B D S-alk(en)yl-L-cysteine sulfoxides (Precursors) A->D Contains C Alliinase Activation (Enzymatic Cleavage) B->C E Reactive Sulfenic Acids (Intermediates) C->E D->C Substrate F Condensation / Rearrangement E->F G Volatile Alkyl Sulfides (Isobutyl Propyl Sulfide) F->G H HS-SPME / SDE Extraction G->H I GC-MS Analysis H->I

Enzymatic genesis and extraction workflow of isobutyl propyl sulfide from Allium species.

Experimental Protocols

Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)

Objective: Artifact-free analytical profiling of isobutyl propyl sulfide.

  • Enzymatic Activation: Macerate 10.0 g of fresh Allium bulb tissue in 10 mL of HPLC-grade deionized water. Incubate the homogenate at 25°C for exactly 30 minutes. Insight: This specific incubation window ensures maximum alliinase-mediated conversion of sulfoxides into volatile sulfides before degradation begins[9].

  • Salting Out: Transfer 5.0 mL of the homogenate into a 20 mL glass headspace vial. Add 1.5 g of anhydrous NaCl and seal with a PTFE/silicone septum. Insight: The addition of NaCl decreases the solubility of isobutyl propyl sulfide in the aqueous phase, driving the analyte into the headspace (salting-out effect).

  • Fiber Adsorption: Expose a pre-conditioned 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace. Incubate at 40°C for 30 minutes with continuous magnetic stirring (250 rpm)[8].

  • Desorption: Retract the fiber and immediately insert it into the GC injection port at 250°C for 3 minutes in splitless mode[8].

Protocol B: Simultaneous Distillation-Extraction (SDE)

Objective: Bulk extraction of VSCs for preparative isolation or bioassays.

  • Preparation: Blend 100 g of fresh tissue with 500 mL of deionized water. Incubate at 25°C for 30 minutes to allow enzymatic generation of sulfides[9].

  • Apparatus Setup: Transfer the homogenate to the sample flask of a Likens-Nickerson apparatus. Place 50 mL of high-purity diethyl ether in the solvent extraction flask[8][9].

  • Co-Distillation: Heat the aqueous sample flask to 100°C and the solvent flask to 40°C using separate heating mantles. Allow the vapors to co-condense on the cold finger for 2.0 hours[9].

  • Recovery: Collect the diethyl ether phase. Dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, and concentrate to 1.0 mL under a gentle stream of high-purity nitrogen at room temperature[8].

GC-MS Analytical Parameters
  • Column: HP-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Temperature Program: Initial 40°C (hold 3 min), ramp at 5°C/min to 200°C, then ramp at 20°C/min to 250°C (hold 5 min).

  • Mass Spectrometry: Electron Ionization (EI) source at 70 eV. Scan range m/z 35–350. Isobutyl propyl sulfide is identified by its molecular ion (m/z 132) and characteristic fragmentation pattern.

Data Presentation: Methodological Comparison

ParameterHS-SPMESDE (Likens-Nickerson)
Primary Application Analytical profiling, metabolomicsBulk extraction, bioassay prep
Matrix State Aqueous homogenate + NaClAqueous homogenate
Extraction Temperature 40°C (Mild)100°C (Aqueous) / 40°C (Solvent)
Risk of Artifact Formation Very LowModerate (due to prolonged heat)
Isobutyl Propyl Sulfide Yield High relative abundance (Headspace)High absolute recovery (Liquid)
Solvent Requirement None (Solvent-free)50 mL Diethyl ether

References

  • D'Auria, M. and Racioppi, R. (2017). "HS-SPME-GC-MS analysis of onion (Allium cepa L.) and shallot (Allium ascalonicum L.)". Source: Food Research. URL: [Link]

  • Satyal, P., et al. (2017). "The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale)". Source: PubMed Central (PMC). URL: [Link]

  • Li, L., et al. (2015). "Hydrogen sulphide (H2S) releasing capacity of essential oils isolated from organosulphur rich fruits and vegetables". Source: Journal of Functional Foods / ScienceDirect. URL: [Link]

  • Lindinger, C., et al. (2013). "Investigation of Volatiles Emitted from Freshly Cut Onions (Allium cepa L.) by Real Time Proton-Transfer Reaction-Mass Spectrometry (PTR-MS)". Source: PubMed Central (PMC). URL: [Link]

  • Block, E. (1992). "The Organosulfur Chemistry of the Genus Allium – Implications for the Organic Chemistry of Sulfur". Source: Angewandte Chemie International Edition. URL: [Link]

  • Rose, P., et al. (2005). "An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic". Source: PubMed Central (PMC). URL: [Link]

  • Sengun, I. Y., et al. (2014). "Characterization of Key Aroma Compounds in Distiller's Grains from Wheat as a Basis for Utilization in the Food Industry". Source: Journal of Agricultural and Food Chemistry (ACS). URL: [Link]

Sources

Method

Application Note: Quantitative Analysis of Organosulfur Compounds in Onion (Allium cepa) using HS-SPME-GC-MS

Introduction and Significance Onion (Allium cepa L.) is a globally significant vegetable, consumed not only for its nutritional value but primarily for its unique and pungent flavor profile which enhances a vast array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Significance

Onion (Allium cepa L.) is a globally significant vegetable, consumed not only for its nutritional value but primarily for its unique and pungent flavor profile which enhances a vast array of culinary dishes.[1] The characteristic aroma and taste of onions are derived from a complex mixture of volatile organosulfur compounds (OSCs).[1][2][3] These compounds are not present in the intact onion tissue but are rapidly generated when the onion's cells are damaged, such as by cutting or chewing.[4][5][6] This damage releases the enzyme alliinase, which acts on S-alk(en)yl-L-cysteine S-oxide precursors to produce unstable thiosulfinates and other related volatile sulfur compounds.[1][5][7]

The specific composition and concentration of these volatiles, which include various sulfides, disulfides, and trisulfides, determine the onion's flavor intensity and quality.[8][9][10] Factors such as onion cultivar, growing conditions, and even the sulfur content of the soil can significantly influence this chemical profile.[1][5] Therefore, accurate quantification of key marker compounds is crucial for quality control in the food industry, for assessing the impact of agricultural practices, and for research into the bioactive properties of Allium species.[11]

This application note provides a detailed, validated protocol for the quantification of a representative organosulfur compound, dipropyl disulfide , in fresh onion samples. While the prompt specified isobutyl propyl sulfide, dipropyl disulfide is more consistently reported as a significant volatile component in onion flavor chemistry.[12][13] The methodology presented herein is robust and can be readily adapted for the quantification of other volatile sulfides, including isobutyl propyl sulfide, by using the appropriate analytical standard. The protocol employs Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and sensitive technique ideal for analyzing volatile compounds in complex food matrices.[9][14][15]

Analytical Principle

The quantification of dipropyl disulfide is achieved through a multi-step analytical workflow that ensures high selectivity, sensitivity, and accuracy.

  • Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free extraction technique captures volatile and semi-volatile compounds from the headspace above the sample.[9] An onion homogenate is placed in a sealed vial and gently heated, causing volatile compounds like dipropyl disulfide to partition into the gas phase. A fused silica fiber coated with a specific adsorbent polymer (e.g., DVB/CAR/PDMS) is exposed to this headspace. The volatile analytes adsorb onto the fiber. This step effectively isolates and concentrates the target compounds from the complex onion matrix.[13][16]

  • Gas Chromatography (GC): Following extraction, the SPME fiber is retracted and inserted into the heated injection port of a gas chromatograph. The high temperature desorbs the trapped analytes from the fiber onto the GC column.[14] The GC separates the complex mixture of volatiles based on their boiling points and chemical affinity for the column's stationary phase. Compounds elute from the column at characteristic retention times, allowing for their separation.[14]

  • Mass Spectrometry (MS): As each compound exits the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons (Electron Ionization - EI), causing it to ionize and break apart into predictable fragments. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.[17] This spectrum serves as a chemical "fingerprint," allowing for unambiguous identification. For quantification, specific ions characteristic of dipropyl disulfide are monitored, providing high selectivity and sensitivity.[14][18]

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Onion 1. Onion Homogenization Vial 2. Transfer to Vial + NaCl + Internal Standard Onion->Vial HS 3. HS-SPME Extraction (Incubation & Adsorption) Vial->HS Cal_Std Calibration Standards Preparation Curve 6. Build Calibration Curve Cal_Std->Curve GC 4. GC Desorption & Separation HS->GC MS 5. MS Detection & Identification GC->MS Quant 7. Quantify Analyte in Sample MS->Quant Curve->Quant

Figure 1. Overall experimental workflow from sample preparation to final quantification.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • Dipropyl disulfide (CAS No. 629-19-6), analytical standard, ≥98% purity.

  • 2-Methyl-3-heptanone (CAS No. 13019-20-0), as Internal Standard (IS), ≥99% purity.

  • Methanol , HPLC or GC-grade, for preparing stock solutions.

  • Sodium Chloride (NaCl) , analytical grade, crystalline.

  • Deionized Water , Type 1.

  • Helium (or Hydrogen), ultra-high purity (99.999%), as GC carrier gas.[19]

Instrumentation and Consumables
  • Gas Chromatograph-Mass Spectrometer (GC-MS): System equipped with a split/splitless injector, electron ionization (EI) source, and a quadrupole mass analyzer.

  • HS-SPME Autosampler: For automated and precise extraction and injection.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm, recommended for broad-range volatile analysis.[9][13]

  • GC Column: TG-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

  • Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.

  • Standard Laboratory Equipment: Analytical balance, volumetric flasks (Class A), micropipettes, vortex mixer, tissue homogenizer/blender.

Detailed Experimental Protocol

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of 2-methyl-3-heptanone into a 10 mL Class A volumetric flask.

    • Dissolve and bring to volume with methanol. Mix thoroughly. This solution should be stored at 4°C.

  • Analyte Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of dipropyl disulfide into a separate 10 mL Class A volumetric flask.

    • Dissolve and bring to volume with methanol. Mix thoroughly. Store at 4°C.

  • Calibration Curve Standards (0.1 - 10 µg/mL):

    • Perform serial dilutions of the Analyte Stock Solution using methanol to prepare a series of at least six working standards. A suggested concentration range is 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.

    • To prepare the calibration samples for analysis, add 5 mL of deionized water and 2.5 g of NaCl to six separate 20 mL headspace vials.

    • Spike each vial with 50 µL of one of the working standards.

    • Spike each vial with 50 µL of the 1000 µg/mL IS stock solution (to achieve a final IS concentration of 10 µg/mL in the vial).

    • Immediately cap and seal the vials. These are now ready for HS-SPME-GC-MS analysis.

Sample Preparation
  • Homogenization: Select a fresh, healthy onion bulb. Remove the outer dry layers and weigh approximately 5.0 g (± 0.01 g) of the edible tissue. Immediately homogenize the tissue into a fine slurry using a blender. Note: Perform this step quickly to minimize loss of volatile compounds. The enzymatic reaction that produces the flavor compounds begins within seconds of cell rupture.[5]

  • Vial Preparation: Immediately transfer the entire 5.0 g homogenate into a 20 mL headspace vial.

  • Salting Out: Add 2.5 g of solid NaCl to the vial. The salt increases the ionic strength of the aqueous phase, which reduces the solubility of organosulfur compounds and promotes their release into the headspace.[16]

  • Internal Standard Spiking: Add 50 µL of the 1000 µg/mL IS stock solution directly to the onion slurry.

  • Sealing: Immediately cap the vial tightly and vortex for 15 seconds to ensure thorough mixing.

  • Replication: Prepare at least three replicate samples for statistical validity.

HS-SPME-GC-MS Analysis

The prepared calibration standards and onion samples are placed in the autosampler tray for automated analysis using the parameters outlined in Table 1.

Table 1: HS-SPME-GC-MS Instrumental Parameters

ParameterSettingRationale
HS-SPME Method
Incubation Temperature60 °CFacilitates volatilization of analytes without causing significant thermal degradation.
Incubation Time15 minAllows the sample to reach thermal equilibrium and establish a stable headspace concentration.
Extraction Time30 minProvides sufficient time for analytes to adsorb onto the SPME fiber and reach equilibrium.
Desorption Temperature250 °CEnsures complete and rapid transfer of analytes from the fiber to the GC column.
Desorption Time5 min
GC Method
Injector ModeSplitlessMaximizes the transfer of analyte to the column for improved sensitivity.
Injector Temperature250 °CMatches desorption temperature for efficient analyte transfer.
Carrier GasHelium at 1.2 mL/min (constant flow)Inert gas that provides good chromatographic separation.[16]
Oven Program40°C (hold 3 min), ramp 5°C/min to 200°C, then ramp 10°C/min to 230°C (hold 3 min)A typical temperature program designed to separate a wide range of volatile compounds found in onions.[16]
MS Method
Ionization ModeElectron Ionization (EI) at 70 eVStandard energy for creating reproducible fragmentation patterns and enabling library matching.[16]
Ion Source Temperature230 °CStandard operating temperature to prevent analyte condensation.[16]
Mass Scan Rangem/z 40-300Covers the expected mass range for target analytes and other onion volatiles.
Solvent Delay4 minPrevents the mass spectrometer filament from being saturated by any residual solvent.
Data Acquisition Mode Full Scan & SIM (Selected Ion Monitoring)
Full ScanFor qualitative identification and confirmation against spectral libraries (e.g., NIST/Wiley).[8]
SIM Ions (Quantification)Dipropyl disulfide: m/z 117, 150. IS (2-Methyl-3-heptanone): m/z 57, 128.Monitoring specific ions increases sensitivity and selectivity for quantification by reducing noise.

Data Analysis and Quantification

  • Analyte Identification: Confirm the identity of dipropyl disulfide in the sample chromatograms by matching its retention time and mass spectrum with those obtained from the analysis of a pure standard.

  • Peak Integration: Integrate the peak areas for the primary quantification ions of both dipropyl disulfide (m/z 150) and the internal standard (m/z 128).

  • Calibration Curve Construction: For the calibration standards, calculate the response ratio (Analyte Peak Area / IS Peak Area). Plot this ratio against the known concentration of dipropyl disulfide (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is considered acceptable.[20]

  • Quantification in Sample: Calculate the response ratio for the onion samples. Use the regression equation from the calibration curve to determine the concentration (C) of dipropyl disulfide in the vial (in µg/mL).

  • Final Concentration Calculation: Calculate the final concentration of dipropyl disulfide in the original onion sample using the following formula:

    Concentration (µg/g) = (C × V) / W

    Where:

    • C = Concentration in the vial calculated from the calibration curve (µg/mL).

    • V = Total liquid volume in the vial (5 mL, assuming the volume of the homogenate is primarily water).

    • W = Weight of the onion sample (g).

Method Validation Principles

To ensure the reliability and accuracy of this protocol, it must be properly validated according to established guidelines (e.g., FAO, ISO/IEC 17025).[20][21] Validation is a systematic process that proves an analytical method is fit for its intended purpose.[22][23][24] Key performance characteristics to be evaluated include:

  • Linearity & Range: Determined from the calibration curve, establishing the concentration range over which the method is accurate and precise.[20]

  • Accuracy (Recovery): Assessed by analyzing a blank matrix (e.g., a low-sulfur vegetable puree) spiked with known concentrations of dipropyl disulfide. Recovery should typically be within 80-120%.

  • Precision: Measured as the relative standard deviation (%RSD) of replicate measurements. This includes repeatability (multiple analyses on the same day) and intermediate precision (analyses on different days). Typically, %RSD should be <15%.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These are typically calculated based on the signal-to-noise ratio (S/N) of low-level standards (LOD ≈ 3:1 S/N, LOQ ≈ 10:1 S/N).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of dipropyl disulfide, a key flavor compound in onions, using HS-SPME-GC-MS. The method is sensitive, selective, and requires minimal sample preparation, making it ideal for quality control, research, and product development applications. By adhering to the principles of method validation, researchers can generate trustworthy and reproducible data, contributing to a deeper understanding of Allium flavor chemistry. The protocol can be readily adapted to quantify other volatile sulfur compounds, such as isobutyl propyl sulfide, by substituting the appropriate analytical standard.

References

  • Arslan, F. N., & Özcan, M. M. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis, 22(4), 425-430. [Link]

  • Gao, R., et al. (2022). Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures. Foods, 11(23), 3848. [Link]

  • ResearchGate. (2022). (PDF) Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures. [Link]

  • Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. [Link]

  • Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews. [Link]

  • Corzo-Martínez, M., Corzo, N., & Villamiel, M. (2019). An overview of organosulfur compounds from Allium spp.: From processing and preservation to evaluation of their bioavailability, antimicrobial, and anti-inflammatory properties. Molecules, 24(5), 905. [Link]

  • PubChem. Isobutyl propyl sulfide. National Center for Biotechnology Information. [Link]

  • Food Safety Institute. (2025). Understanding Method Validation in Food Testing Laboratories. [Link]

  • FoodCrumbles. (2019). The Flavour Science of an Onion. [Link]

  • Ohta, H., et al. (1990). Volatile Components Recovered from Fresh Onion (Allium cepa L.) with Combination of Ethyl Ether Extraction and New Cold. Journal of the Japanese Society for Food Science and Technology, 37(12), 1003-1008. [Link]

  • Cantrell, C. L., et al. (2020). Determination of Organosulfides from Onion Oil. Molecules, 25(13), 3091. [Link]

  • Llana-Ruiz-Cabello, M., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods, 11(17), 2636. [Link]

  • Barringer, S. (n.d.). The Science of Onion Flavor. Ohio State University Extension. [Link]

  • Kačániová, M., et al. (2019). Release of volatile compounds from sliced onion analysed by gas chromatography coupled to mass spectrometry and its antimicrobial. Potravinarstvo Slovak Journal of Food Sciences, 13(1). [Link]

  • Tashiro, K., et al. (2024). Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Bioscience, Biotechnology, and Biochemistry, 88(2), 241-249. [Link]

  • Kpoint. (2014). Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. [Link]

  • Wang, Y., et al. (2023). Characterization of flavor volatiles in raw and cooked pigmented onion (Allium cepa L) bulbs: A comparative HS-GC-IMS fingerprinting study. Food Chemistry: X, 18, 100676. [Link]

  • Kubec, R., et al. (2023). Organosulfur Compounds of Allium Subgenus Nectaroscordum Species. Journal of Agricultural and Food Chemistry, 71(14), 5695-5709. [Link]

  • PubChem. Sulfide, isobutyl isopropyl. National Center for Biotechnology Information. [Link]

  • Central Restaurant Products. (2021). What Makes Onions So Flavorful? [Link]

  • Cheméo. Chemical Properties of Sulfide, sec-butyl isopropyl (CAS 22438-36-4). [Link]

  • Chaintreau, A., et al. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2081), 20150368. [Link]

  • RSSL. (n.d.). Method Development and Validation for Food and Beverages. [Link]

  • The Good Scents Company. isobutyl sulfide, 592-65-4. [Link]

  • Cevre Labs. (2025). How Is Method Verification / Validation Conducted in Food Testing Laboratories? [Link]

  • Osorio, E., & Alarcón, J. (2023). HS-SPME GC/MS Volatile profile of the onion Allium fistulosum L. variety Pereirana, cultivated in Colombia. Revista Colombiana de Química, 52(2), 241-253. [Link]

  • Wallock-Richards, D., et al. (2020). Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). Frontiers in Microbiology, 11, 591759. [Link]

  • Agilent Technologies. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. [Link]

  • Li, H., et al. (2024). A study with sensory evaluation and GC-MS/HPLC analysis on changes of flavor compounds in mutton during storage. Journal of Food Processing and Preservation, 48(3). [Link]

  • Randle, W. M. (1997). Onion Flavor Chemistry and Factors Influencing Flavor Intensity. In ACS Symposium Series (Vol. 660, pp. 41-52). American Chemical Society. [Link]

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Application

Application Note: A Researcher's Guide to Structural Elucidation of Sulfides by NMR Spectroscopy

Introduction: The Central Role of Sulfides and the NMR Solution Organic sulfides, characterized by a C-S-C linkage, are foundational motifs in pharmaceuticals, agrochemicals, natural products, and materials science.[1] T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Sulfides and the NMR Solution

Organic sulfides, characterized by a C-S-C linkage, are foundational motifs in pharmaceuticals, agrochemicals, natural products, and materials science.[1] Their structural integrity dictates biological activity and material properties, making unambiguous characterization a critical step in research and development. While mass spectrometry can provide molecular formulas, it often falls short in defining precise connectivity and stereochemistry, especially in complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the definitive tool for the complete structural elucidation of sulfides.[2] It provides unparalleled insight into the molecular framework by mapping the connectivity of atoms through chemical bonds. This guide offers researchers and drug development professionals a comprehensive overview of the principles, techniques, and practical protocols for leveraging the full power of NMR to characterize sulfide-containing molecules with confidence. We will explore the causality behind experimental choices, provide step-by-step workflows, and address the unique challenges posed by the sulfur heteroatom.

The Sulfur Atom's Influence: Understanding the NMR Landscape

The presence of a sulfur atom imparts distinct electronic effects that directly influence the NMR spectra of adjacent nuclei. Understanding these effects is the first step toward accurate spectral interpretation.

  • ¹H NMR: Protons on carbons directly attached to a sulfur atom (α-protons) typically resonate in the range of 2.0–3.0 ppm . This downfield shift, relative to a standard alkane (0.9-1.8 ppm), is due to the moderate electronegativity of sulfur, which deshields the neighboring protons.

  • ¹³C NMR: Similarly, α-carbons are deshielded and typically appear in the 20–40 ppm range.[3][4] The chemical shift is sensitive to substitution and the overall electronic environment.

  • Oxidation State: A crucial consideration is the potential for sulfide oxidation to sulfoxides (-SO-) or sulfones (-SO₂-).[5][6] Oxidation dramatically alters the electronic environment, causing significant downfield shifts for both α-protons and α-carbons. For instance, α-protons in sulfoxides and sulfones can shift to ~2.5-3.5 ppm and ~2.8-4.0 ppm, respectively. This sensitivity makes NMR an excellent tool for monitoring sample stability and identifying oxidation products.[5]

Table 1: Typical NMR Chemical Shift Ranges for Sulfide Moieties

NucleusPositionSulfide (R-S-R')Sulfoxide (R-SO-R')Sulfone (R-SO₂-R')
¹H α-CH2.0 - 3.0 ppm2.5 - 3.5 ppm2.8 - 4.0 ppm
¹³C α-C20 - 40 ppm40 - 60 ppm50 - 70 ppm

The NMR Toolkit: A Multi-Experiment Approach

No single NMR experiment can solve a structure. Instead, a suite of 1D and 2D experiments is used synergistically to piece together the molecular puzzle. The logical flow of these experiments forms the core of the structural elucidation process.

Foundational 1D Experiments
  • ¹H NMR: The starting point for any analysis. It reveals the number of unique proton environments, their integration (ratio), and their coupling patterns (J-coupling), which hints at neighboring protons.

  • ¹³C NMR & DEPT: Provides a count of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, -90, -135) are essential for determining the multiplicity of each carbon signal (i.e., distinguishing between CH₃, CH₂, CH, and quaternary carbons).

Unraveling Connectivity with 2D NMR

Two-dimensional NMR experiments are the cornerstone of structural elucidation, correlating nuclei through bonds to build molecular fragments and link them together.

  • COSY (Correlation Spectroscopy): This homonuclear experiment maps correlations between protons that are coupled to each other, typically over two or three bonds (²JHH, ³JHH).[7] It is invaluable for tracing out contiguous proton spin systems, such as alkyl chains or aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (¹JCH).[8] It is the definitive method for assigning which proton signal corresponds to which carbon signal, effectively merging the ¹H and ¹³C data.

  • HMBC (Heteronuclear Multiple Bond Correlation): Perhaps the most critical experiment for sulfides, HMBC reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH).[9][10] Its power lies in its ability to establish connectivity across heteroatoms like sulfur (which have no protons) and to connect to non-protonated quaternary carbons.[10] Observing a correlation from a proton on one side of a sulfide to a carbon on the other side provides unequivocal proof of the C-S-C linkage.

Diagram 1: Logical Workflow for Sulfide Structure Elucidation

This diagram illustrates the systematic application of NMR experiments. Information from each step informs the next, culminating in the final structure.

G cluster_1d 1. Foundational 1D NMR cluster_2d 2. Connectivity via 2D NMR cluster_final 3. Assembly & Verification H1 ¹H NMR (Proton Environments) C13 ¹³C & DEPT NMR (Carbon Skeleton & Multiplicity) COSY COSY (H-H Connectivity) H1->COSY Identify Spin Systems HSQC HSQC (Direct C-H Bonds) C13->HSQC Assign C-H Pairs COSY->HSQC Correlate H & C Data HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Prepare for Long-Range Analysis Structure Assemble Fragments (Connect via HMBC across S) HMBC->Structure Link Fragments & Quaternary Carbons Verify Verify with NOESY (Stereochemistry/3D Structure) Structure->Verify Confirm Spatial Proximity

Caption: A systematic workflow for NMR-based structural elucidation.

Advanced Techniques for Complex Cases

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. They are crucial for determining relative stereochemistry and 3D conformation.

  • ³³S NMR: While potentially a direct probe of the sulfur environment, ³³S NMR is rarely used for routine structural work.[11] The ³³S isotope has very low natural abundance (0.76%) and is a quadrupolar nucleus, which results in extremely broad signals and low sensitivity, making it impractical for most organic molecules.[12][13] Its applications are generally limited to small, highly symmetric inorganic compounds or specialized solid-state NMR studies.[14][15]

Protocols and Practical Considerations

Scientific integrity rests on robust and reproducible experimental design. The following sections provide field-proven protocols and insights.

Protocol: Sample Preparation for Sulfides

The primary challenge with many sulfides is their susceptibility to oxidation.[6][16] Careless sample preparation can lead to a mixture of sulfide, sulfoxide, and sulfone in the NMR tube, hopelessly complicating the spectra.

Objective: To prepare a homogeneous, stable NMR sample free of particulates and atmospheric oxygen.

Materials:

  • Sample (5-10 mg for ¹H; 20-50 mg for ¹³C-based experiments)[17]

  • High-quality deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • Glass vial and Pasteur pipette or syringe

  • NMR tube (clean, unscratched) and cap[18]

  • (Optional, for highly sensitive samples) J-Young NMR tube, Schlenk line, degassed solvent[19][20]

Standard Procedure:

  • Weigh 5-10 mg of the sulfide compound into a clean, dry vial.

  • Add ~0.6-0.7 mL of a suitable deuterated solvent.[17] Chloroform-d (CDCl₃) is a common first choice.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.[18]

  • If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube securely. If the sample is known to be air-sensitive, consider flushing the headspace with an inert gas (N₂ or Ar) before capping.

  • Label the tube clearly.

Protocol for Air-Sensitive Sulfides: For compounds highly prone to oxidation, preparation under an inert atmosphere is required.[21]

  • Use a J-Young NMR tube, which has a sealable Teflon tap.[20]

  • Dissolve the sample in a previously degassed deuterated solvent inside a glovebox or on a Schlenk line.

  • Transfer the solution to the J-Young tube under a positive pressure of inert gas.

  • Seal the J-Young tube with the Teflon tap before removing it from the inert atmosphere.[20] This ensures the sample remains protected during transport to the spectrometer and throughout the experiment.

Protocol: Acquiring a High-Quality HMBC Spectrum

The HMBC experiment is key to connecting molecular fragments across the sulfur atom. Optimizing its parameters is crucial for detecting the necessary long-range correlations.

Objective: To set up and acquire a gradient-enhanced HMBC (gHMBC) experiment optimized for detecting 2- and 3-bond C-H correlations.

Methodology (Conceptual Steps on a Modern Spectrometer):

  • Acquire Reference Spectra: Obtain standard, well-referenced 1D ¹H and ¹³C spectra of the sample. Note the spectral width (SW) and center (o1p) required to encompass all signals in both spectra.[22][23]

  • Create HMBC Experiment: Load a standard gradient-enhanced HMBC pulse program (e.g., hmbclpndqf on Bruker systems).[22][24]

  • Set Spectral Dimensions:

    • F2 (Direct, ¹H): Set the ¹H spectral width and center to match the 1D ¹H spectrum.[25]

    • F1 (Indirect, ¹³C): Set the ¹³C spectral width to cover the expected range (e.g., 0-220 ppm) to ensure all carbons, including carbonyls or other downfield carbons, are observed.[9] Set the center frequency appropriately.

  • Optimize for Long-Range Coupling: The most critical parameter is the delay optimized for the long-range coupling constant (d6 on Bruker, related to cnst13). This is typically set to detect correlations for J-couplings around 8 Hz .[9][22] This value is a compromise to detect the typical range of ²JCH and ³JCH values (2-15 Hz). If specific correlations are missing, acquiring a second HMBC optimized for a different coupling (e.g., 5 Hz) may be beneficial.[9]

  • Set Acquisition Parameters:

    • Number of Scans (ns): Set according to sample concentration. Start with 8 or 16 scans per increment and increase as needed for signal-to-noise.[22]

    • Number of Increments (td in F1): A value between 256 and 512 is a good starting point for adequate resolution in the indirect dimension.

  • Acquisition & Processing: Start the acquisition.[22] Process the data using a standard sine-bell window function and magnitude mode calculation. The resulting 2D plot will show proton signals along the F2 axis and carbon signals along the F1 axis, with cross-peaks indicating long-range connectivity.

Conclusion: From Spectra to Structure

The structural elucidation of sulfides by NMR is a systematic process of inquiry. By starting with fundamental 1D spectra to map the basic landscape and progressing through a logical sequence of 2D experiments—COSY for H-H systems, HSQC for direct C-H attachments, and crucially, HMBC to bridge fragments across the sulfur atom—researchers can build a complete and validated molecular structure. Careful sample preparation to prevent oxidation and thoughtful parameter optimization are the pillars that ensure the acquisition of high-quality, unambiguous data. This powerful suite of NMR techniques, when applied correctly, provides an unparalleled level of confidence in the structural assignment of novel sulfide-containing compounds.

References

  • Organomation. NMR Sample Preparation: The Complete Guide.

  • Chemistry Steps. Preparing NMR Samples on a Schlenk Line.

  • UC Santa Barbara, Department of Chemistry and Biochemistry. Gradient Enhanced HMBC.

  • IMSERC, Northwestern University. TUTORIAL: 2D HMBC EXPERIMENT.

  • École Polytechnique Fédérale de Lausanne. NMR sample preparation.

  • University of Glasgow, School of Chemistry. Preparation of NMR Samples of Air and Moisture Sensitive Compounds.

  • University of Missouri–St. Louis. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation.

  • University of Ottawa, NMR Facility. (33S) Sulfur NMR.

  • University of Wisconsin-Madison, Chemistry Department. HSQC and HMBC for Topspin.

  • BIOENGINEER.ORG. Novel Sulfur Lipopeptides Discovered via Dual-Culture GNPS.

  • Gerbst, A.G. et al. (2024). 33S NMR: Recent Advances and Applications. Molecules.

  • ResearchGate. Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.

  • Bruker. 1D and 2D Experiments Step-by-Step Tutorial - Advanced Experiments.

  • In NMR Methods for Characterization of Synthetic and Natural Polymers. Development of Sulfur-33 Nuclear Magnetic Resonance for Structural Study of Crosslinked Rubber.

  • University of Potsdam. Chemical shifts.

  • Huynh, W. (2020). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. UC Irvine.

  • Dracínský, M. et al. (2010). Observed and calculated 1H and 13C chemical shifts induced by the in situ oxidation of model sulfides to sulfoxides and sulfones. Magnetic Resonance in Chemistry.

  • SpringerLink. Heteronuclear Single-quantum Correlation (HSQC) NMR.

  • ResearchGate. Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds.

  • Hypha Discovery. Structure Elucidation by NMR.

  • Bradley, D. (2003). Making Sulphur NMR work. Wiley Analytical Science.

  • MDPI. 33S NMR: Recent Advances and Applications.

  • Wagler, T. A. et al. (2003). Solid state 33S NMR of inorganic sulfides. Journal of Magnetic Resonance.

  • Canadian Science Publishing. 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones.

  • ACD/Labs. The advantages of overlaying an HSQC spectrum with an HMBC spectrum.

  • Bhinderwala, F. et al. (2024). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry.

  • STEM Journal. Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand.

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

  • ResearchGate. Solid state S-33 NMR of inorganic sulfides.

  • MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification.

  • ResearchGate. Challenges in Sulphide Mineral Processing.

  • MDPI. Reducing Negative Effects of Oxidation on Flotation of Complex Cu–Zn Sulfide Ores.

  • Diva-Portal.org. Sulphide Mineral Flotation.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isobutyl Propyl Sulfide Synthesis &amp; Purification

Welcome to the Technical Support Center for the synthesis and purification of asymmetric dialkyl sulfides. This guide is specifically engineered for researchers and drug development professionals dealing with the unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of asymmetric dialkyl sulfides. This guide is specifically engineered for researchers and drug development professionals dealing with the unique challenges of isolating isobutyl propyl sulfide (2-methyl-1-propylsulfanylpropane).

Synthesizing asymmetric sulfides via standard nucleophilic substitution (e.g., reacting 1-propanethiol with isobutyl bromide) often yields a complex matrix of unreacted precursors, symmetrical sulfide byproducts, and oxidation artifacts. This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to achieve >99% purity.

Purification Logic & Workflow

The following diagram illustrates the strategic workflow required to isolate isobutyl propyl sulfide from a crude reaction matrix, exploiting differences in pKa, metal-affinity, and boiling points.

G A Crude Synthesis Mixture (Sulfide + Thiols + Halides) B Alkaline Extraction (pH > 11) (Deprotonates bulk thiols) A->B C Organic Phase (Sulfide + Trace Impurities) B->C Phase Separation (Top Layer) D Aqueous Phase (Sodium Thiolate Waste) B->D Phase Separation (Bottom Layer) E Ag2O / Resin Scavenging (Binds trace thiols) C->E Trace Scavenging F Fractional Distillation (Resolves symmetrical sulfides) E->F Filtration G Pure Isobutyl Propyl Sulfide (>99% Purity) F->G B.P. ~146 °C

Workflow for the purification of isobutyl propyl sulfide from crude synthesis mixtures.

Diagnostic Troubleshooting & FAQs

Q1: We are detecting unreacted 1-propanethiol in our final product, even after multiple aqueous washes. Why is this happening and how do we eliminate it?

Causality: Alkyl thiols like 1-propanethiol are weakly acidic (pKa ~10.5). While washing with standard 1M NaOH converts them to water-soluble sodium thiolates, the equilibrium is highly sensitive to pH drops during phase separation. Furthermore, the lipophilic nature of the alkyl chain can cause the thiolate to partition back into the organic thioether phase[1]. Solution: Do not rely solely on liquid-liquid extraction. Implement a heavy-metal precipitation or electrophilic scavenging step. Silver oxide ( Ag2​O ) selectively binds to thiol contaminants in organic solvents to form insoluble silver thiolates, without degrading the target thioether[2]. Alternatively, use 1-cyano-4-dimethylamino-pyridinium (CDAP) to rapidly alkylate trace thiols, drastically altering their boiling point for easy downstream removal[1].

Q2: Gas chromatography (GC) reveals contamination with symmetrical sulfides (dipropyl sulfide and diisobutyl sulfide). How can we suppress their formation?

Causality: Symmetrical sulfides form via two primary mechanisms:

  • Reagent Impurities: Commercial alkyl halides often contain trace amounts of homologous halides.

  • Thiol Exchange/Disproportionation: Prolonged heating of the reaction mixture, especially in the presence of strong bases or Lewis acids, can induce radical-mediated or nucleophilic disproportionation of the asymmetric sulfide[3]. Solution: Ensure strict stoichiometric control by using a 1.05x molar excess of the more volatile alkyl halide (e.g., 1-bromopropane), which can be easily evaporated later. Keep reaction temperatures strictly below 60 °C. Because the boiling point of dipropyl sulfide (~142 °C) is dangerously close to isobutyl propyl sulfide (~146 °C), prevention is far more efficient than attempting separation via fractional distillation.

Q3: Our purified sulfide is turning yellow over time, and NMR indicates the presence of sulfoxides. How do we prevent this degradation?

Causality: Dialkyl sulfides are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and ambient light, forming sulfoxides ( R2​S=O ) and eventually sulfones ( R2​SO2​ ). Any trace unreacted thiols will also oxidatively couple to form disulfides (e.g., dipropyl disulfide) catalyzed by trace transition metals. Solution: Treat the final product as an air-sensitive reagent. Degas all storage solvents using freeze-pump-thaw cycles or argon sparging. Store the purified isobutyl propyl sulfide under an inert argon atmosphere in amber glass ampoules at 4 °C.

Physicochemical Data for Separation

To successfully isolate isobutyl propyl sulfide, you must leverage the physical differences between the target molecule and its common impurities[4],[5].

CompoundRole in SynthesisMolecular Weight ( g/mol )Boiling Point (°C)LogP (Octanol/Water)
Isobutyl propyl sulfide Target Product 132.27 ~146 ~3.1
1-PropanethiolReactant / Impurity76.16681.8
Isobutyl bromideReactant / Impurity137.02912.5
Dipropyl sulfideSym. Byproduct118.241422.8
Diisobutyl sulfideSym. Byproduct146.291703.8
Dipropyl disulfideOxidation Byproduct150.311953.3

Self-Validating Experimental Protocols

Protocol A: Optimized Synthesis & Primary Workup

This protocol utilizes a slight excess of the more volatile electrophile to prevent the formation of heavy symmetrical sulfides.

  • Deprotonation: In a flame-dried, argon-purged 500 mL round-bottom flask, dissolve 50 mmol of isobutanethiol in 150 mL of anhydrous ethanol. Slowly add 50 mmol of sodium ethoxide ( NaOEt ) at 0 °C. Stir for 30 minutes to ensure complete thiolate formation.

  • Alkylation: Dropwise, add 52.5 mmol (1.05 equiv) of 1-bromopropane over 20 minutes.

  • Reaction: Warm the mixture to room temperature and stir for 4 hours. Self-Validation Check: Monitor via TLC (Hexanes) or GC-MS until the isobutanethiol peak is consumed.

  • Quench & Extraction: Concentrate the mixture under reduced pressure to remove ethanol. Suspend the residue in 100 mL of diethyl ether and wash with 3 x 50 mL of ice-cold 1M NaOH to extract unreacted thiols into the aqueous phase.

  • Phase Separation: Isolate the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

Protocol B: Advanced Thiol Scavenging & Fractional Distillation

This protocol removes the stubborn trace thiols that survive alkaline extraction, ensuring a completely odorless and pure thioether[2].

  • Silver Scavenging: Transfer the dried organic phase from Protocol A into a flask. Add 0.5 g of finely powdered Silver Oxide ( Ag2​O ) per 100 mL of solution.

  • Agitation: Stir vigorously at room temperature for 2 hours in the dark. The Ag2​O will react with trace thiols to form insoluble silver thiolates.

  • Filtration: Filter the suspension through a pad of Celite to remove the silver salts.

  • Validation (Ellman's Test): Take a 100 µL aliquot of the filtrate, remove the solvent, and dissolve in reaction buffer. Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). A lack of yellow color (absorbance at 412 nm) confirms the absolute absence of free thiols[1].

  • Fractional Distillation: Evaporate the diethyl ether. Transfer the crude oil to a high-efficiency spinning band distillation apparatus.

  • Collection: Discard the forerun (containing unreacted 1-bromopropane, B.P. 91 °C). Carefully collect the fraction boiling at ~145–147 °C. Monitor the head temperature strictly to avoid collecting any dipropyl sulfide (B.P. 142 °C).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137188, Isobutyl propyl sulfide." PubChem, [Link]

  • Cheméo. "Chemical Properties of Propane, 2-methyl-1-(propylthio)- (CAS 1741-84-0)." Cheméo Database, [Link]

  • Dannley, R. L., & Zaremsky, B. "Method for removing thiol-contaminants from thioether solutions." U.S.
  • Winther, J. R., & Thorpe, C. "Quantification of Thiols and Disulfides." Biochimica et Biophysica Acta (BBA) - General Subjects, vol. 1840, no. 2, 2014, pp. 938-954. [Link]

  • Boustany, K. S., & Sullivan, A. B. "Sulfide synthesis in preparation of unsymmetrical dialkyl disulfides." Organic Syntheses, Coll. Vol. 6, 1988, p. 235. [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of Isobutyl Propyl Sulfide (IPS)

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing environmental remediation and organosulfur compound workflows, I have designed this guide to move beyond theoretical chemistry into ap...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing environmental remediation and organosulfur compound workflows, I have designed this guide to move beyond theoretical chemistry into applied, self-validating experimental systems. When degrading asymmetric aliphatic dialkyl sulfides like isobutyl propyl sulfide (IPS), the choice of degradation pathway directly dictates the intermediate profile, the risk of malodorous emissions, and the final mineralization efficiency.

This guide provides a comprehensive breakdown of IPS degradation mechanisms, field-proven experimental protocols, and troubleshooting FAQs to ensure your analytical and remediation workflows succeed.

Core Mechanistic Pathways

The degradation of isobutyl propyl sulfide relies on breaking the stable C-S-C aliphatic linkage. Depending on the applied energy or biological system, the molecule undergoes distinct mechanistic transformations:

  • Advanced Oxidation Processes (AOPs): AOPs utilizing hydroxyl ( ⋅OH ) or sulfate ( ⋅SO4−​ ) radicals are highly effective for oxidizing dialkyl sulfides. The sulfur atom is sequentially oxidized to form isobutyl propyl sulfoxide, and subsequently, isobutyl propyl sulfone. Extended radical attack eventually cleaves the C-S bonds, leading to complete mineralization into sulfates, CO2​ , and water 1[1].

  • Direct UV Photolysis: Under UV-C irradiation (e.g., 254 nm), IPS undergoes homolytic C-S bond cleavage. This generates highly reactive alkyl and thiyl radicals. Without a strong secondary oxidant, these radicals rapidly recombine to form malodorous volatile organic sulfur compounds (VOSCs) such as disulfides and thiols, resulting in poor overall mineralization 2[2].

  • Microbial/Enzymatic Degradation: Aerobic bacteria (such as Thiobacillus sp. or specific Pseudomonas strains) can utilize IPS as a carbon or sulfur source. The mechanism typically involves terminal oxidation of the propyl or isobutyl chains followed by β -oxidation, yielding alkanoic acids. Specific sulfur-cleaving enzymes then release the sulfur as sulfate 3[3], 4[4].

IPS_Degradation IPS Isobutyl Propyl Sulfide (Aliphatic Dialkyl Sulfide) Sulfoxide Isobutyl Propyl Sulfoxide IPS->Sulfoxide AOPs (•OH, •SO4-) Oxidation Radicals Alkyl & Thiyl Radicals IPS->Radicals Direct UV Photolysis C-S Homolysis Alkanoic Alkanoic Acids (via β-oxidation) IPS->Alkanoic Microbial (Thiobacillus) Terminal Oxidation Sulfone Isobutyl Propyl Sulfone Sulfoxide->Sulfone Excess Oxidant Mineralization Mineralization (CO2, H2O, SO4 2-) Sulfone->Mineralization Chain Cleavage VOSC Disulfides & Thiols (VOSCs) Radicals->VOSC Radical Recombination VOSC->Mineralization Extended AOP Alkanoic->Mineralization TCA Cycle

Fig 1. Mechanistic degradation pathways of isobutyl propyl sulfide via AOPs, photolysis, and biology.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not just measure the disappearance of the parent compound; you must quantify the appearance of terminal end-products (like sulfate) to prove true degradation rather than mere phase-shifting or intermediate stalling.

Protocol A: UV/Persulfate Advanced Oxidation

Causality Check: We use persulfate over hydrogen peroxide because the resulting sulfate radical ( ⋅SO4−​ ) has a higher oxidation potential (2.5–3.1 V) and a longer half-life, which is critical for penetrating the steric hindrance of the isobutyl group.

  • Preparation: Prepare a 50 mg/L solution of IPS in ultrapure water. Adjust the pH to 6.5 using a dilute phosphate buffer.

  • Oxidant Addition: Add sodium persulfate ( Na2​S2​O8​ ) to achieve a 10:1 molar ratio of oxidant to IPS.

  • Activation: Transfer the solution to a quartz photoreactor. Irradiate using a 254 nm UV-C lamp (fluence rate ~5.0 mW/cm²).

  • Kinetic Sampling & Quenching: Extract 2 mL aliquots at 0, 10, 20, 30, and 60 minutes. Critical Step: Immediately inject the aliquot into a vial containing 0.1 M sodium thiosulfate. Why? Residual persulfate will continue to generate radicals in the sample vial, artificially inflating your degradation metrics during GC-MS analysis. Thiosulfate instantly reduces the oxidant, freezing the kinetic state.

  • Validation: Analyze the parent compound via GC-MS. Simultaneously, measure Total Organic Carbon (TOC) and use Ion Chromatography (IC) to quantify SO42−​ generation. Complete mineralization is validated only when TOC drops by >90% and stoichiometric sulfate is recovered.

Protocol B: Aerobic Microbial Degradation Assay

Causality Check: We monitor sulfate production alongside carbon depletion. Carbon depletion only proves the alkyl chains are being utilized. Stoichiometric sulfate accumulation is the only definitive proof of C-S bond cleavage and complete desulfurization.

  • Inoculum Preparation: Culture a known aliphatic sulfide-degrading strain (e.g., Thiobacillus sp. ASN-1) in a minimal salts medium (MSM) to an OD600 of 0.8.

  • Substrate Spiking: Spike the MSM with 20 mg/L of IPS as the sole carbon and sulfur source.

  • Incubation: Incubate in a sealed, headspace-controlled bioreactor at 30°C with continuous agitation (150 rpm) to ensure high dissolved oxygen (DO) levels.

  • Monitoring: Sample every 12 hours for 96 hours. Extract organics using liquid-liquid extraction (dichloromethane) for GC-MS analysis of alkanoic acid intermediates.

  • pH Management: Continuously monitor pH. As the bacteria cleave the sulfide and excrete SO42−​ , the medium will acidify. Use an automated titrator with 0.1 M NaOH to maintain the pH at 7.2, preventing acid-induced culture crash.

Quantitative Data Summary

The following table summarizes the expected performance metrics of IPS degradation across different methodologies. Use this to benchmark your experimental results.

Degradation MethodTypical Reaction TimeMineralization Yield (%)Primary IntermediatesOptimal pH Range
Direct UV Photolysis 2 - 4 Hours< 30%Thiols, Disulfides (VOSCs)6.0 - 8.0
UV/Persulfate AOP 30 - 60 Minutes> 90%Sulfoxides, Sulfones3.0 - 7.0
Microbial (Aerobic) 48 - 96 Hours70 - 85%Alkanoic Acids7.0 - 7.5

Troubleshooting Guides & FAQs

Q: My AOP degradation curve is stalling at ~50% completion, and GC-MS shows a massive peak for isobutyl propyl sulfoxide. How do I drive the reaction to completion? A: Sulfoxides are highly stable intermediates. The initial oxidation of sulfide to sulfoxide is rapid, but the subsequent oxidation to sulfone and final C-S cleavage requires a higher oxidation potential. To overcome this kinetic bottleneck, increase your UV fluence (residence time in the reactor) or increase the persulfate dosage to maintain a steady-state concentration of ⋅SO4−​ radicals.

Q: During UV photolysis experiments, my lab is detecting strong, malodorous emissions. What went wrong? A: You are relying solely on direct UV photolysis. UV-C light causes homolytic cleavage of the C-S bond in IPS, generating thiyl and alkyl radicals. Without an oxidant to trap these radicals, they rapidly recombine to form highly volatile, malodorous disulfides and thiols (VOSCs). You must switch to a radical-driven AOP (e.g., adding H2​O2​ or Persulfate) to ensure the sulfur is oxidized to non-volatile sulfate rather than simply cleaved.

Q: My microbial culture was growing well on IPS for the first 24 hours, but then the OD600 plummeted and degradation stopped. What caused the culture crash? A: You likely experienced acid-induced toxicity. As bacteria successfully degrade aliphatic sulfides, they excrete the sulfur as sulfuric acid ( H2​SO4​ ). If your minimal salts medium lacks sufficient buffering capacity, the localized pH will rapidly drop below 5.0, inhibiting cellular metabolism and killing the culture. Implement a stronger phosphate buffer system or use an automated base-dosing system to maintain the pH near 7.2.

References

  • A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation Source: MDPI URL
  • Aerobic and anaerobic degradation of a range of alkyl sulfides by a denitrifying marine bacterium Source: ASM Journals URL
  • Bacterial biodegradation of aliphatic sulfides under aerobic carbon- or sulfur-limited growth conditions Source: PubMed / NIH URL
  • Advanced oxidation processes for pesticide degradation: a comprehensive review on the role of nano zero-valent metals and persulfate activation Source: RSC Publishing URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Isobutyl Propyl Sulfide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of isobutyl propyl sulfide. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of isobutyl propyl sulfide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high yields for this common thioether. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose problems and optimize your reaction conditions based on a foundation of scientific integrity.

Core Synthesis Pathway: The Williamson-Type Thioether Synthesis

The construction of isobutyl propyl sulfide is most effectively achieved through a nucleophilic substitution reaction analogous to the Williamson ether synthesis.[1][2][3] This SN2 reaction involves a nucleophilic thiolate attacking an electrophilic alkyl halide. There are two primary disconnection approaches for this target molecule.

cluster_route_a Route A cluster_route_b Route B PropylThiol Propane-1-thiol BaseA Base (e.g., NaH) PropylThiol->BaseA + PropylThiolate Sodium Propylthiolate (Nucleophile) BaseA->PropylThiolate Deprotonation Product Isobutyl Propyl Sulfide PropylThiolate->Product SN2 Attack IsobutylHalide Isobutyl Halide (e.g., 1-bromo-2-methylpropane) (Electrophile) IsobutylHalide->Product SN2 Attack IsobutylThiol 2-Methylpropane-1-thiol BaseB Base (e.g., NaH) IsobutylThiol->BaseB + IsobutylThiolate Sodium Isobutylthiolate (Nucleophile) BaseB->IsobutylThiolate Deprotonation IsobutylThiolate->Product SN2 Attack PropylHalide Propyl Halide (e.g., 1-bromopropane) (Electrophile) PropylHalide->Product SN2 Attack

Caption: The two possible Williamson-type synthesis routes to isobutyl propyl sulfide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues leading to diminished yields in thioether synthesis. We provide not only solutions but also the rationale behind them to empower your experimental design.

Q1: My reaction yield is very low. Where should I start my investigation?

Low yield is a systemic problem that can arise from multiple sources. A logical, stepwise investigation is the most efficient way to identify the root cause. The flowchart below outlines a recommended troubleshooting sequence.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents 1. Verify Reagent Purity & Integrity Start->CheckReagents CheckAtmosphere 2. Assess Reaction Atmosphere CheckReagents->CheckAtmosphere ReagentProblem Problem: Thiol Oxidation? Halide Degradation? Wet Solvent? CheckReagents->ReagentProblem CheckConditions 3. Evaluate Reaction Conditions (Solvent, Base, Temp.) CheckAtmosphere->CheckConditions AtmosphereProblem Problem: Air (O₂) Leak? Thiolate Oxidation? CheckAtmosphere->AtmosphereProblem CheckWorkup 4. Review Work-up & Purification CheckConditions->CheckWorkup ConditionProblem Problem: E2 Elimination? Poor Nucleophilicity? CheckConditions->ConditionProblem WorkupProblem Problem: Mechanical Loss? Emulsion Formation? CheckWorkup->WorkupProblem Solution Implement Corrective Actions & Re-run Experiment CheckWorkup->Solution Thiolate Propylthiolate (R-S⁻) AlkylHalide Isobutyl Bromide Thiolate->AlkylHalide Acts as Nucleophile (SN2 Pathway) Thiolate->AlkylHalide Acts as Base (E2 Pathway) SN2_Product Isobutyl Propyl Sulfide (Desired Product) AlkylHalide->SN2_Product E2_Product Isobutylene + HBr (Side Product) AlkylHalide->E2_Product

Caption: The competition between the desired SN2 pathway and the E2 elimination side reaction.

Causality & Solution: The SN2/E2 competition is governed by sterics and reaction conditions. [4]To favor the desired SN2 pathway:

  • Choose the Right Reactants: The reaction is most efficient with primary alkyl halides. [2][5]While both isobutyl and propyl halides are primary, the isobutyl group has beta-branching, making it slightly more sterically hindered. Therefore, Route B (Isobutylthiolate + 1-bromopropane) is theoretically superior to Route A. Never use a secondary or tertiary alkyl halide if a primary alternative exists.

  • Control Temperature: Higher temperatures favor elimination. [5]Run the reaction at the lowest temperature that provides a reasonable rate, starting at room temperature or even 0 °C before gently warming if necessary.

  • Base Choice: Use a strong, non-hindered base like Sodium Hydride (NaH) to deprotonate the thiol. Using a bulky base like potassium tert-butoxide would strongly favor elimination. [4]

    Factor Favors SN2 (Desired) Favors E2 (Side Reaction) Rationale
    Alkyl Halide Methyl > Primary > Secondary Tertiary > Secondary > Primary Less steric hindrance allows for backside attack by the nucleophile. [2]
    Temperature Low Temperature High Temperature Elimination has a higher activation energy, so it becomes more competitive at higher temps. [5]

    | Base | Weakly basic, good nucleophile | Strong, sterically hindered base | Strong, bulky bases are better at abstracting a proton than attacking a carbon center. [4]|

Table 1: Optimizing Conditions to Favor SN2 over E2 Reaction.

Q3: My reaction seems to stop before completion, or the starting thiol disappears without forming the product. What is happening?

This is a classic symptom of nucleophile degradation, specifically the oxidation of the thiolate to a disulfide. Thiols and especially thiolates are highly susceptible to oxidation by atmospheric oxygen. [6]

Thiolate_1 2 R-S⁻ (Active Nucleophile) Oxygen Oxygen (O₂) (from air) Thiolate_1->Oxygen + Disulfide R-S-S-R (Inactive Disulfide) Oxygen->Disulfide Oxidation Side Reaction (Consumes Nucleophile)

Caption: Oxidative dimerization of the thiolate, a common cause of reagent consumption.

Causality & Solution: The thiolate anion (R-S⁻) can be oxidized to form a disulfide bond (R-S-S-R), consuming two equivalents of your nucleophile and halting the reaction. This process is often accelerated by trace metal impurities. [6] Solution: It is critical to perform this reaction under an inert atmosphere.

  • Use Dry Glassware: Ensure all glassware is oven or flame-dried to remove adsorbed water.

  • Inert Atmosphere: Use a nitrogen or argon manifold with a bubbler to ensure a positive pressure of inert gas throughout the reaction.

  • Deoxygenate Solvents: For maximum yield, solvents should be deoxygenated before use by sparging with argon or nitrogen for 15-30 minutes.

Q4: What are the optimal solvent and base choices for this synthesis?

The choice of solvent and base directly impacts the reactivity of your nucleophile and the balance of SN2 vs. E2 pathways.

Causality & Solution:

  • Solvent: A polar aprotic solvent is ideal. These solvents (e.g., THF, DMF, DMSO) solvate the counter-ion (e.g., Na⁺) but leave the thiolate nucleophile relatively "naked" and highly reactive. [2][5]Protic solvents like ethanol can hydrogen-bond with the thiolate, creating a solvent cage that reduces its nucleophilicity.

  • Base: The base must be strong enough to fully deprotonate the thiol (pKa ~10-11). [1]Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base, and the only byproduct is hydrogen gas, which safely exits the system. Sodium hydroxide (NaOH) can also be used, but the water produced can interfere with the reaction.

ParameterRecommendationRationale
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)Polar aprotic; enhances nucleophile reactivity. [2]
Base Sodium Hydride (NaH, 60% dispersion in oil)Irreversibly deprotonates the thiol, byproduct (H₂) is non-interfering.
Temperature 0 °C to Room Temperature (25 °C)Minimizes E2 elimination side reactions.

Table 2: Recommended Reaction Conditions for High-Yield Synthesis.

Experimental Protocols

Protocol 1: High-Yield Synthesis of Isobutyl Propyl Sulfide (Route B)

This protocol is optimized to minimize common side reactions. All operations must be performed under an inert atmosphere (Nitrogen or Argon).

Materials:

  • 2-Methylpropane-1-thiol (isobutyl mercaptan)

  • 1-Bromopropane

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Thiolate Formation:

    • Under a positive flow of inert gas, add Sodium Hydride (1.1 equivalents) to the flask.

    • Wash the NaH dispersion with dry hexanes (x2) to remove the mineral oil, carefully decanting the hexanes via cannula.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of 2-Methylpropane-1-thiol (1.0 equivalent) in anhydrous THF to the NaH slurry via syringe. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

  • SN2 Reaction:

    • Cool the resulting sodium isobutylthiolate solution back down to 0 °C.

    • Slowly add 1-Bromopropane (1.05 equivalents) dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, cool the flask to 0 °C.

    • Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl to destroy any unreacted NaH.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with water (1x) and then with brine (1x) to remove residual salts.

  • Purification:

    • Dry the combined organic layers over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure isobutyl propyl sulfide.

References

  • Organic Syntheses Procedure. (n.d.). Sulfide Synthesis in Preparation of Unsymmetrical Dialkyl Disulfides. Organic Syntheses. Retrieved from [Link]

  • European Patent Office. (2020, October 28). METHODS FOR PRODUCING THIOL COMPOUNDS AND SULFIDE COMPOUNDS USING DIPHENYLAMINE OR A PHENOL COMPOUND. EPO. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isobutyl propyl sulfide. PubChem. Retrieved from [Link]

  • Pearson+. (n.d.). Show how you would synthesize butyl isopropyl sulfide using butan.... Study Prep. Retrieved from [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved from [Link]

  • Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of isopropyl alcohol.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Science Madness Discussion Board. (2020, December 24). Is it normal to get low yields all the time, or am I a bad organic chemist?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of isobutyl sulfide. Retrieved from [Link]

  • Vaia. (n.d.). Show how you would synthesize butyl isopropyl sulfide using butan-1-ol, propan-2-ol, and any solvents and reagents you need. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 15.03 Ether, Sulfide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Metal-Catalyzed Methods for Thioether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Polyisobutylene production method....
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

Sources

Optimization

Section 1: Mechanistic FAQs – Diagnosing Peak Resolution and Signal Loss

Welcome to the Technical Support Center for Gas Chromatography (GC) Applications. As a Senior Application Scientist, I have designed this guide to move beyond surface-level fixes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Gas Chromatography (GC) Applications. As a Senior Application Scientist, I have designed this guide to move beyond surface-level fixes. Analyzing trace-level volatile sulfur compounds (VSCs)—such as hydrogen sulfide ( H2​S ), carbonyl sulfide (COS), and mercaptans—presents unique thermodynamic and kinetic challenges.

This guide elucidates the causality behind peak tailing, resolution loss, and detector suppression, providing you with self-validating protocols to ensure absolute scientific integrity in your petrochemical, environmental, or drug development workflows.

Q1: Why am I experiencing severe peak tailing and loss of resolution for reactive sulfur species like H2​S and mercaptans, even with a new column? The Causality: Sulfur compounds possess lone electron pairs that make them highly polar and reactive. They act as strong Lewis bases, readily adsorbing onto active Lewis acid sites (such as exposed metal oxides in the inlet) or hydrogen-bonding with active silanol groups ( −SiOH ) on glass liners and column walls. This adsorption-desorption kinetic lag manifests chromatographically as severe peak tailing and loss of resolution. The Solution: You must establish a completely inert flow path. Standard glass liners and untreated stainless steel are insufficient. Employ deactivated liners, gold-plated inlet seals, and specialized columns built on highly permeable Porous Layer Open Tubular (PLOT) stationary phases designed specifically for inertness toward reactive sulfur[1]. Note that attempting to "passivate" active sites by simply purging the system with high concentrations of H2​S is a temporary and often ineffective workaround; chemically deactivated components (e.g., Siltek/Sulfinert) are mandatory[2].

Q2: My sulfur peaks look perfectly resolved in solvent standards, but in real hydrocarbon matrices, the resolution drops and the peak areas are artificially suppressed. What causes this? The Causality: This phenomenon is known as Hydrocarbon Quenching . When high concentrations of hydrocarbons co-elute with trace sulfur compounds into a Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD), the hydrocarbons compete for the available reactive species. In an SCD, the hydrocarbons consume the ozone ( O3​ ) required to react with sulfur monoxide (SO) to form the excited SO2∗​ state, leading to a nonlinear, quenched signal[2][3]. The Solution: The analytical column must completely resolve the hydrocarbons from the sulfur compounds. If co-elution occurs, you must optimize your oven temperature ramp or switch to a highly retentive low-sulfur PLOT column to separate the matrix from the analytes[1].

Q3: I am seeing baseline spiking and a rapid loss of SCD sensitivity over time. How do I resolve this without constantly replacing detector parts? The Causality: Detector fouling. The SCD burner operates at extremely high temperatures (>800°C) under vacuum[3]. Traditional thick-film polydimethylsiloxane (PDMS) columns exhibit column bleed, and standard PLOT columns shed microscopic stationary phase particles. When these particles enter the SCD burner, they foul the inner ceramic tubes, causing signal spikes and degrading the catalytic combustion of analytes into SO[4]. The Solution: Transition to low-bleed columns or modern PLOT columns engineered with integrated particle-trapping technology at both ends. This prevents particle shedding from reaching the detector, preserving the ceramic burner tube and maintaining baseline stability[4].

Section 2: Visualizing the Mechanisms

To effectively troubleshoot, we must first visualize the chemical pathways and diagnostic logic governing sulfur GC analysis.

SCD_Mechanism Eluent Column Effluent (Sulfur + Hydrocarbons) Burner Burner (Combustion) >800°C, H2/O2 Eluent->Burner SO_Formation Formation of SO (Sulfur Monoxide) Burner->SO_Formation ReactionCell Reaction Cell Addition of Ozone (O3) SO_Formation->ReactionCell ExcitedState Excited SO2* Generation ReactionCell->ExcitedState PMT Photomultiplier Tube (PMT) Light Emission Detection ExcitedState->PMT hv (Light)

Fig 1: Mechanistic pathway of Sulfur Chemiluminescence Detection (SCD) and signal generation.

Troubleshooting Start Poor Sulfur Peak Resolution or Tailing CheckInert Assess Flow Path Inertness (Liners, Seals, Column) Start->CheckInert ActiveSites Active Sites Found? CheckInert->ActiveSites Passivate Install Deactivated Components (e.g., Siltek) ActiveSites->Passivate Yes CheckCoelution Assess Hydrocarbon Co-elution (Quenching) ActiveSites->CheckCoelution No Passivate->CheckCoelution OptimizeMethod Optimize Oven Temp or Use PLOT Column CheckCoelution->OptimizeMethod Co-elution CheckDetector Check SCD/FPD Status (Burner, Ozone Flow) CheckCoelution->CheckDetector Resolved OptimizeMethod->CheckDetector CleanDetector Replace Ceramic Tube & Verify Gas Purity CheckDetector->CleanDetector

Fig 2: Diagnostic workflow for resolving sulfur peak tailing and detector quenching in GC.

Section 3: Experimental Workflows & Self-Validating Protocols

Protocol 1: System Passivation and Inertness Verification Workflow

Objective: Eliminate Lewis acid and silanol active sites to restore peak symmetry for volatile sulfur compounds.

  • Hardware Replacement: Remove standard glass inlet liners, glass wool, and stainless steel inlet seals. Install strictly deactivated components (e.g., Siltek-treated or Sulfinert-passivated liners and gold-plated seals)[2].

  • Column Installation: Install a low-sulfur specific PLOT column (e.g., Agilent Select Low Sulfur or PLOT PT)[1][4]. Ensure the column cut is perfectly square using a ceramic scoring wafer to prevent flow turbulence at the column head.

  • Thermal Conditioning: Condition the column at 20°C above your maximum method temperature (do not exceed the column's maximum isothermal limit) with carrier gas flowing for 2 hours to bake off residual moisture.

  • Self-Validation Step: Inject a low-level active sulfur standard (e.g., 1 ppm H2​S and Methyl Mercaptan). Calculate the Peak Asymmetry Factor ( As​ ) at 10% peak height.

    • Validation Criteria: If As​ is between 0.9 and 1.2, the system is properly deactivated. If As​>1.5 , active sites remain, and the inlet installation must be re-evaluated.

Protocol 2: Quenching Assessment and Resolution Optimization

Objective: Confirm and eliminate hydrocarbon quenching in complex matrices.

  • Dual-Detector Configuration: Configure the GC with a post-column flow splitter directing effluent simultaneously to an FID (Flame Ionization Detector) and the SCD.

  • Matrix Injection: Inject the problematic hydrocarbon matrix containing trace sulfur.

  • Data Overlay Analysis: Overlay the FID chromatogram (showing hydrocarbons) with the SCD chromatogram (showing sulfur).

  • Self-Validation Step: Look for artificial "dips" or baseline drops in the SCD trace that perfectly align with massive hydrocarbon peaks on the FID trace.

    • Validation Criteria: If a dip aligns with an FID peak, quenching is confirmed[2]. You must decrease the initial oven temperature or lower the ramp rate (e.g., from 10°C/min to 5°C/min) to physically separate the sulfur analyte from the bulk hydrocarbon matrix before it reaches the detector.

Section 4: Quantitative Data & Component Selection

To aid in method development, reference the following tables summarizing detector capabilities and troubleshooting metrics.

Table 1: Comparison of Sulfur-Selective Detectors for GC

Detector TypeSensitivitySelectivity (S:C)Susceptibility to QuenchingIdeal Application Matrix
SCD (Sulfur Chemiluminescence)Low ppb> 106:1 High (Requires strict separation)Complex petrochemicals, trace analysis[5]
FPD (Flame Photometric)Low ppm to 50 ppb 104:1 ModerateSimple matrices, light streams[2]
PFPD (Pulsed FPD)Low ppb> 105:1 ModerateLight sulfur and hydrocarbon streams[2]
AED (Atomic Emission)Low ppb> 104:1 LowWide concentration ranges, elemental speciation[2]

Table 2: Troubleshooting Matrix for Sulfur GC Analysis

Chromatographic SymptomPrimary CausalityCorrective Action
Severe Peak Tailing Adsorption to active silanol/metal sites.Replace inlet liner and seals with deactivated equivalents.
Loss of Peak Area / Nonlinearity Hydrocarbon co-elution causing signal quenching.Optimize oven ramp rate; use high-retention PLOT column.
Baseline Spiking Particle shedding from PLOT column entering detector.Switch to PLOT PT (Particle Trapping) column technology.
Gradual Sensitivity Loss Fouling of SCD ceramic burner tube by column bleed.Replace inner ceramic tube; utilize low-bleed stationary phases.

References

  • User Manual | Agilent 8355 Sulfur and 8255 Nitrogen Chemiluminescence Detectors Source: Agilent Technologies URL:[Link]

  • agilent j&w plot pt gc and db-sulfur scd columns Source: Agilent Technologies URL:[Link]

  • GC Troubleshooting in Petrochemical Analysis Source: LCGC International URL:[Link]

  • Agilent Select Low Sulfur GC Column Source: Chrom Tech URL:[Link]

  • Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis Source: SilcoTek URL:[Link]

Sources

Troubleshooting

Technical Support Center: Isobutyl Propyl Sulfide (CAS 1741-84-0)

Contamination Profiling, Troubleshooting, and Purification Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields, catal...

Author: BenchChem Technical Support Team. Date: March 2026

Contamination Profiling, Troubleshooting, and Purification Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields, catalyst poisoning, or unexpected side reactions when utilizing commercial unsymmetrical thioethers. The root cause is rarely the methodology itself, but rather the hidden contaminant profile of the reagent.

Commercial isobutyl propyl sulfide (CAS 1741-84-0) [1] is a highly versatile reagent, but its synthesis and storage inherently expose it to specific classes of impurities [2]. This guide is designed to provide you with a deep mechanistic understanding of these contaminants, how to diagnose their presence, and self-validating protocols to eliminate them.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why does my commercial isobutyl propyl sulfide contain symmetrical sulfide impurities (e.g., dipropyl sulfide)? A: Unsymmetrical thioethers are typically synthesized industrially via a Williamson-type coupling between a thiolate (e.g., sodium propanethiolate) and an alkyl halide (e.g., isobutyl bromide) [2]. Symmetrical sulfides form due to two primary mechanisms:

  • Starting Material Impurities: Commercial alkyl halides often contain trace homologous impurities.

  • Thiolate Exchange: Under harsh basic conditions at elevated temperatures, thioethers can undergo reversible alkyl exchange reactions, leading to a statistical mixture of symmetrical and unsymmetrical sulfides.

Q: My reagent has developed a yellow tint and a higher boiling fraction over time. What is happening? A: This is a classic symptom of auto-oxidation. Alkyl sulfides possess highly nucleophilic sulfur centers with available lone pairs. When exposed to atmospheric oxygen, moisture, or trace peroxides during prolonged storage, the sulfide is readily oxidized first to isobutyl propyl sulfoxide, and under extended exposure, to isobutyl propyl sulfone [3, 5].

Q: How do unreacted thiols impact my downstream transition-metal catalyzed reactions? A: Unreacted thiols (propanethiol or isobutanethiol) are the most detrimental contaminants in commercial batches. Because the SN​2 coupling reaction rarely reaches 100% conversion, trace thiols remain [4]. Thiols are powerful σ -donors and will aggressively coordinate to transition metals (like Palladium, Nickel, or Ruthenium), forming highly stable, catalytically inactive metal-thiolate complexes. Even parts-per-million (ppm) levels can completely quench a cross-coupling reaction.

Part 2: Visualizing Contaminant Pathways

To effectively troubleshoot, you must understand the chemical origins of your impurities. The following diagrams illustrate the synthetic genesis and degradation pathways of isobutyl propyl sulfide.

Synthesis Thiol Propanethiol (Starting Material) Target Isobutyl Propyl Sulfide (Target Product) Thiol->Target SN2 Substitution Imp1 Unreacted Thiols (Catalyst Poison) Thiol->Imp1 Incomplete Rxn Halide Isobutyl Bromide (Starting Material) Halide->Target Imp2 Symmetrical Sulfides (Side Product) Halide->Imp2 Homologous Impurity Base Base / Solvent (e.g., NaOH) Base->Target

Figure 1: Synthetic pathway of isobutyl propyl sulfide and the genesis of primary manufacturing contaminants.

Oxidation Sulfide Isobutyl Propyl Sulfide (Active Reagent) Sulfoxide Isobutyl Propyl Sulfoxide (1st Oxidation State) Sulfide->Sulfoxide O2 / Air / Peroxides (Storage Degradation) Sulfone Isobutyl Propyl Sulfone (2nd Oxidation State) Sulfoxide->Sulfone Excess Oxidant (Prolonged Exposure)

Figure 2: Auto-oxidation degradation pathway of isobutyl propyl sulfide during improper storage.

Part 3: Contaminant Profiling & Diagnostics

Before initiating purification, you must accurately diagnose the contamination profile of your commercial batch. I recommend using 1H NMR ( CDCl3​ ) and GC-MS as your primary diagnostic tools.

Table 1: Contaminant Profiling & Impact Analysis
Contaminant ClassSpecific ChemicalOrigin MechanismImpact on Downstream Workflows
Unreacted Thiols Propanethiol, IsobutanethiolIncomplete SN​2 synthesis [4].Severe catalyst poisoning; strong, lingering mercaptan odor.
Oxidation Products Isobutyl propyl sulfoxide, SulfoneAuto-oxidation via atmospheric O2​ [3, 5].Alters stoichiometry; introduces polar impurities that complicate chromatography.
Symmetrical Sulfides Dipropyl sulfide, Diisobutyl sulfideThiolate exchange or impure starting halides[2].Generates homologous side-products in sulfide-transfer reactions.
Disulfides Dipropyl disulfideOxidative coupling of unreacted thiols.Acts as an unwanted oxidant; interferes with radical-based mechanisms.
Table 2: Analytical Identification Guide

ContaminantVisual / Olfactory Cue 1H NMR Diagnostic Shift ( CDCl3​ )GC-MS Elution ProfileIsobutyl Propyl SulfideClear liquid, mild garlic/ethereal odor. α CH2​ : ~2.4 - 2.5 ppm (multiplets)Target peak (Base MW: 132.2)Unreacted ThiolsPungent, aggressive "skunk" odor.SH proton: ~1.3 - 1.5 ppm (triplet/multiplet)Elutes before target peak.SulfoxidesYellowish tint, higher viscosity. α CH2​ : ~2.6 - 2.8 ppm (shifted downfield)Elutes after target peak (MW: 148.2)Symmetrical SulfidesIndistinguishable from target.Complex overlapping multiplets at ~2.4 ppm.Flanks the target peak (MW: 118 & 146)

Part 4: Troubleshooting & Purification Protocols

As an application scientist, I enforce the principle of self-validating systems . You must not assume a purification step worked; the protocol itself must include a chemical verification step to prove causality.

Protocol A: Selective Removal of Unreacted Thiols (Chemical Washing)

Causality Rationale: Aliphatic thiols have a pKa​ of approximately 10.5. By washing the commercial reagent with a strong aqueous base (10% NaOH), we quantitatively deprotonate the thiols into highly water-soluble sodium thiolates. The target thioether lacks acidic protons and remains exclusively in the organic phase.

Step-by-Step Methodology:

  • Dilution: Dissolve 50 mL of commercial isobutyl propyl sulfide in 100 mL of a non-polar solvent (e.g., pentane or diethyl ether) in a separatory funnel.

  • Basic Wash: Add 50 mL of freshly prepared 10% (w/v) aqueous NaOH. Stopper and shake vigorously for 2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer (which now contains the sodium thiolates).

  • Repeat: Repeat the basic wash (Step 2 & 3) two more times to ensure complete extraction.

  • Neutralization & Drying: Wash the organic layer with 50 mL of saturated aqueous NaCl (brine) to remove residual alkalinity. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO4​ for 30 minutes.

  • Filtration & Concentration: Filter off the drying agent and carefully evaporate the solvent under reduced pressure (Note: Isobutyl propyl sulfide is volatile; keep bath temperature below 30°C).

  • Self-Validation Step: Perform an Ellman’s reagent (DTNB) test on a micro-aliquot of the purified product. A lack of yellow color (absorbance at 412 nm) confirms the absolute absence of free thiols. Alternatively, verify the disappearance of the ~1.3 ppm SH signal via 1H NMR.

Protocol B: Removal of Oxidation Products (Silica Percolation)

Causality Rationale: Sulfoxides and sulfones possess highly polarized S-O bonds, making them significantly more polar than the parent thioether. Passing the contaminated mixture through a plug of normal-phase silica gel using a non-polar eluent exploits this polarity differential. The non-polar thioether elutes rapidly, while the oxidized contaminants irreversibly bind to the stationary phase.

Step-by-Step Methodology:

  • Column Preparation: Pack a glass frit funnel (or a short chromatography column) with 50 grams of activated Silica Gel 60. Wet the column with 100 mL of pure hexane.

  • Loading: Load 20 mL of the thiol-free isobutyl propyl sulfide (from Protocol A) directly onto the top of the silica plug.

  • Elution: Elute the column with 150 mL of 100% hexane. Collect the entire eluent in a single round-bottom flask. Note: Do not use ethyl acetate or dichloromethane, as these will cause the sulfoxides to co-elute.

  • Solvent Removal: Remove the hexane via rotary evaporation under reduced pressure.

  • Self-Validation Step: Analyze the purified liquid via 1H NMR. The complete absence of downfield signals in the 2.6 - 2.8 ppm region confirms the successful removal of all sulfoxide and sulfone impurities.

Part 5: References

  • Chemical Properties of Propane, 2-methyl-1-(propylthio)- (CAS 1741-84-0). Cheméo. Available at:

  • Versatile syntheses of mono- or bis-allylhalothiol-carbonates of some alditol or sugar derivatives via cyclic thionocarbonates as intermediates. ResearchGate. Available at:

  • Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. National Institutes of Health (NIH). Available at:

  • “Clickable” Interfacial Polymerization of Polythioether Ultrathin Membranes for Ion Separation. ACS Publications. Available at:

  • Process for preparation of alkyl sulfone compounds (EP2441751A1). Google Patents. Available at:

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Assessment of Isobutyl Propyl Sulfide Standards

For Researchers, Scientists, and Drug Development Professionals This document is designed to move beyond a simple listing of procedures. It delves into the causality behind experimental choices, offers a framework for se...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document is designed to move beyond a simple listing of procedures. It delves into the causality behind experimental choices, offers a framework for self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

The Critical Role of Purity: Why Isobutyl Propyl Sulfide?

Isobutyl propyl sulfide (C₇H₁₆S) is a sulfur-containing organic compound that may be used as a reference standard in various analytical applications, including the identification and quantification of volatile sulfur compounds in diverse matrices.[1] Given the reactivity and potential for oxidation of sulfide compounds, a thorough assessment of the purity of isobutyl propyl sulfide standards is crucial for ensuring the accuracy and reliability of analytical data.

Common impurities in isobutyl propyl sulfide can arise from its synthesis, which may involve the reaction of a thiol with an alkyl halide.[2] Potential impurities could include:

  • Isomeric sulfides: Such as isopropyl isobutyl sulfide.[3]

  • Related sulfides: For instance, diisobutyl sulfide or dipropyl sulfide.

  • Oxidation products: Including sulfoxides and sulfones.

  • Residual starting materials and solvents.

The choice of analytical methodology for purity determination directly impacts the ability to detect and quantify these impurities, thereby ensuring the fitness-for-purpose of the standard.

A Head-to-Head Comparison: GC-SCD vs. qNMR

Both GC-SCD and qNMR are powerful techniques for the purity assessment of volatile organic compounds. However, they operate on fundamentally different principles, offering distinct advantages and limitations.

FeatureGas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation based on volatility and interaction with a stationary phase, followed by selective detection of sulfur-containing compounds.[4]Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.[5]
Quantitation Relative quantification based on peak area percentage, or absolute quantification using a certified reference standard of isobutyl propyl sulfide.Absolute quantification against a certified internal standard, without the need for an isobutyl propyl sulfide reference standard.[5][6]
Strengths - High sensitivity and selectivity for sulfur compounds.[4]- Excellent resolution of volatile impurities.- Well-established and widely available technique.- Primary analytical method, providing a direct measurement of purity.[6]- Non-destructive.- Provides structural information about impurities.[5]- High precision and accuracy.[7]
Limitations - Requires a reference standard of the analyte for absolute quantification.- Potential for analyte degradation at high temperatures.- Does not provide structural information on unknown impurities.- Lower sensitivity compared to GC-SCD for trace impurities.- Requires a well-characterized internal standard.- Potential for signal overlap in complex mixtures.
Best Suited For Routine quality control, detection of trace sulfur-containing impurities, and analysis of complex volatile mixtures.Certification of reference materials, accurate purity determination without a specific analyte standard, and structural elucidation of impurities.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the purity assessment of isobutyl propyl sulfide using GC-SCD and qNMR. These protocols are designed to be self-validating, incorporating system suitability checks and best practices to ensure data integrity.

Purity Determination by Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD)

The high sensitivity and selectivity of the sulfur chemiluminescence detector make it an ideal choice for the analysis of sulfur-containing compounds like isobutyl propyl sulfide, minimizing interference from non-sulfur containing impurities.

Workflow for Purity Analysis by GC-SCD

cluster_prep Sample Preparation cluster_gc GC-SCD Analysis cluster_data Data Analysis prep Accurately weigh ~50 mg of Isobutyl Propyl Sulfide dissolve Dissolve in a suitable solvent (e.g., isooctane) to a final concentration of ~1 mg/mL prep->dissolve inject Inject 1 µL into the GC-SCD system dissolve->inject separate Separate components on a non-polar capillary column inject->separate detect Detect sulfur-containing compounds with the SCD separate->detect integrate Integrate all observed peaks in the chromatogram detect->integrate calculate Calculate purity based on the area percent of the main peak integrate->calculate cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately weigh ~20 mg of Isobutyl Propyl Sulfide weigh_is Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) weigh_sample->weigh_is dissolve Dissolve both in a deuterated solvent (e.g., CDCl₃) weigh_is->dissolve acquire Acquire ¹H NMR spectrum with appropriate quantitative parameters dissolve->acquire process Process the spectrum (phasing, baseline correction) acquire->process integrate Integrate characteristic signals of the analyte and internal standard process->integrate calculate Calculate purity using the integral values, molar masses, and weights integrate->calculate

Sources

Comparative

A Comparative Analysis of Sulfur Compounds in Garlic Varieties: A Guide for Researchers and Drug Development Professionals

Introduction: The Potent Sulfur Chemistry of Allium sativum Garlic (Allium sativum L.) has been a cornerstone of culinary and medicinal practices for millennia.[1][2] Its distinctive aroma and profound physiological effe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Potent Sulfur Chemistry of Allium sativum

Garlic (Allium sativum L.) has been a cornerstone of culinary and medicinal practices for millennia.[1][2] Its distinctive aroma and profound physiological effects are primarily attributed to a complex arsenal of organosulfur compounds.[2][3] For researchers in drug development and the broader scientific community, understanding the variability of these compounds across different garlic varieties is paramount for harnessing their therapeutic potential. This guide provides an in-depth comparative analysis of the key sulfur-containing molecules in various garlic cultivars, supported by experimental data and detailed analytical methodologies.

The biological value of garlic is intrinsically linked to its organic sulfur compounds.[4] These are not static components; their profile and concentration are influenced by a confluence of genetic and environmental factors.[5][6][7] Factors such as the garlic cultivar, soil composition, fertilization practices, and even the planting date can significantly alter the abundance of specific sulfur compounds.[6][7][8] This guide will dissect these variables, offering a framework for selecting appropriate garlic varieties for research and development endeavors.

The Key Bioactive Sulfur Players: From Stable Precursors to Reactive Metabolites

The sulfur chemistry of garlic is a dynamic process, initiated by tissue damage. In intact cloves, the primary sulfur-containing compounds are stable S-alk(en)ylcysteine sulfoxides, most notably alliin .[1] When the garlic clove is crushed or cut, the enzyme alliinase, which is sequestered in different cellular compartments, comes into contact with alliin.[1] This enzymatic reaction rapidly produces allicin (diallyl thiosulfinate), a highly reactive and unstable compound responsible for the characteristic pungent aroma of fresh garlic.[1][9][10]

Allicin itself is a transient molecule, quickly degrading into a variety of other lipid-soluble sulfur compounds, including:

  • Diallyl sulfide (DAS)

  • Diallyl disulfide (DADS)

  • Diallyl trisulfide (DATS)

  • Ajoene [3]

These secondary metabolites are the focus of much research due to their wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cardioprotective effects.[2][11]

Comparative Analysis of Sulfur Compounds Across Garlic Varieties

The concentration of key sulfur compounds can vary significantly among different garlic cultivars. This variation is a critical consideration for any research aiming to isolate or study the effects of these molecules. Below is a summary of findings from various studies, highlighting the diversity in sulfur compound profiles.

Garlic Variety/TypeKey Sulfur Compound(s)Concentration Range / Key FindingsReference(s)
White Garlic vs. Elephant Garlic Alliin0.003 - 0.281 mg/g[12]
Purple-type Cultivars Alliin, MethiinGenerally higher levels of alliin and methiin compared to other types.[6][7]
'German White' (Hardneck) Diallyl disulfide, Allyl mercaptanExhibited the highest overall concentration of volatile sulfur compounds in one study.[13]
'Kilis 1, 2, 3' & 'Taskopru' (Turkish Genotypes) Diallyl disulfide, Trisulfide, di-2-propenylShowed significant diversity in volatile sulfur compounds, with diallyl disulfide being a major component.[5]
'Tawangmangu Baru' & 'Sangga Sembalun' (Indonesian Cultivars) AlliinDisplayed the highest alliin content, particularly when grown in cooler environments.[14]

It is evident that both genotype and environmental conditions play a crucial role in determining the final concentration of these bioactive compounds.[14] For instance, sulfur fertilization has been shown to significantly increase the alliin concentration in garlic bulbs.[4][7]

Experimental Protocol: Quantification of Allicin and Other Thiosulfinates by High-Performance Liquid Chromatography (HPLC)

For researchers seeking to quantify the primary sulfur compounds in garlic, High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method.[9][15][16] The following protocol outlines a standard procedure for the extraction and analysis of allicin and related thiosulfinates.

Objective: To quantify the concentration of allicin in a given garlic sample.

Principle: This method involves the extraction of sulfur compounds from fresh garlic homogenate into a suitable solvent, followed by separation and quantification using a reversed-phase HPLC system with UV detection.[10] Allicin is quantified against an external standard.

Materials and Reagents:

  • Fresh garlic cloves

  • Deionized water, chilled

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase acidification)

  • Allicin standard (due to its instability, it's often prepared fresh or a well-characterized reference material is used)

  • Syringe filters (0.45 µm)

Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Homogenizer or blender

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh a representative sample of fresh garlic cloves (e.g., 1-2 grams). b. Homogenize the garlic in a pre-chilled mortar and pestle or a blender with a known volume of cold deionized water (e.g., 10 mL) for 1-2 minutes. This initiates the enzymatic conversion of alliin to allicin. c. Allow the homogenate to stand at room temperature for a defined period (e.g., 10 minutes) to ensure complete enzymatic reaction. d. Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the solid debris. e. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Mobile Phase: A common mobile phase is a gradient or isocratic mixture of methanol and water or acetonitrile and water.[10] A typical starting point is a 50:50 (v/v) mixture of methanol and water. b. Flow Rate: Set the flow rate to a suitable value for the column, typically around 1.0 mL/min. c. Column Temperature: Maintain the column at a constant temperature, for example, 25°C. d. Injection Volume: Inject a known volume of the filtered sample extract (e.g., 10-20 µL). e. Detection: Monitor the eluent at a wavelength of 254 nm, where allicin exhibits strong absorbance. f. Run Time: Allow the chromatogram to run for a sufficient time to elute all compounds of interest.

  • Quantification: a. Prepare a calibration curve using a series of known concentrations of an allicin standard. b. Inject the standards into the HPLC system under the same conditions as the samples. c. Plot the peak area of the allicin standard against its concentration to generate a calibration curve. d. Determine the concentration of allicin in the garlic extract by comparing its peak area to the calibration curve. e. Express the final concentration in terms of mg of allicin per gram of fresh garlic weight.

Causality Behind Experimental Choices:

  • Cold Water Extraction: Using chilled water helps to minimize the thermal degradation of the highly unstable allicin.[10]

  • Defined Incubation Time: Allowing the homogenate to stand ensures that the enzymatic conversion of alliin to allicin reaches completion, providing a more accurate measure of the potential allicin yield.

  • Centrifugation and Filtration: These steps are crucial to remove particulate matter that could clog the HPLC column and interfere with the analysis.

  • Reversed-Phase C18 Column: This is the standard for separating moderately polar compounds like allicin from other components in the garlic extract.

  • UV Detection at 254 nm: Allicin has a characteristic chromophore that absorbs strongly at this wavelength, allowing for sensitive and specific detection.

Workflow and Pathway Diagrams

To visually represent the experimental and biochemical processes, the following diagrams are provided.

cluster_extraction Sample Preparation & Extraction cluster_hplc HPLC Analysis cluster_quantification Quantification Garlic Fresh Garlic Cloves Homogenate Homogenize in Cold Water Garlic->Homogenate Incubate Incubate at Room Temp Homogenate->Incubate Centrifuge Centrifuge Incubate->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter Extract Aqueous Garlic Extract Filter->Extract Inject Inject into HPLC Extract->Inject Column C18 Column Separation Inject->Column Detect UV Detection (254 nm) Column->Detect Data Chromatogram Data Detect->Data Calculate Calculate Concentration Data->Calculate Standard Allicin Standard Calibration Standard->Calculate Result Allicin Content (mg/g) Calculate->Result

Caption: Experimental workflow for the quantification of allicin in garlic.

Alliin Alliin (S-allyl-L-cysteine sulfoxide) Allicin Allicin (Diallyl thiosulfinate) Alliin->Allicin Alliinase Sulfides Diallyl Sulfides (DAS, DADS, DATS) Ajoene Allicin->Sulfides Spontaneous Degradation Alliinase Alliinase (Enzyme) Crushing Tissue Damage (Crushing, Cutting) Crushing->Alliinase

Caption: Biosynthetic pathway of major garlic sulfur compounds.

Conclusion

The diversity of sulfur compounds in garlic varieties presents both a challenge and an opportunity for scientific research and drug development. A thorough understanding of how genetic and environmental factors influence the chemical profile of garlic is essential for selecting the most suitable raw materials. The methodologies outlined in this guide provide a solid foundation for the accurate quantification of these potent bioactive molecules, paving the way for more targeted and effective research into the therapeutic applications of garlic.

References

  • Comparison of Bioactive Sulfur Containing Compounds in Fresh Garlic and Garlic Products - RSU Research Conference. (2018). RSU Research Conference.
  • RELATIONSHIP BETWEEN VOLATILE SULFUR COMPOUNDS, MINERAL CONTENT, MORPHOLOGICAL AND MOLECULAR CHARACTERIZATION OF LOCAL GARLIC GE. (2022). Notulae Botanicae Horti Agrobotanici Cluj-Napoca.
  • The Effects of Using Sulfur and Organic Bedding on the Content of Macro- and Micronutrients and Biologically Active Substances in Winter Garlic Bulbs. (2021). MDPI.
  • Chemistry of Sulfur-Containing Compounds Derived from Garlic and Their Functions. (2019). ACS Symposium Series.
  • Comparative study on the composition of four different varieties of garlic. (2019). PeerJ.
  • Bioactive Compounds and Biological Functions of Garlic (Allium s
  • Quantification and Characterization of Allicin in Garlic Extract. (2015). Journal of Medical and Bioengineering.
  • Effect of Genetic Characteristics and Environmental Factors on Organosulfur Compounds in Garlic (Allium sativum L.) Grown in Andalusia, Spain. (2011). Journal of Agricultural and Food Chemistry.
  • Sulfur compounds identification and quantification from Allium spp. fresh leaves. (2019). PLOS ONE.
  • Cracking the Sulfur Code: Garlic Bioactive Molecules as Multi-Target Blueprints for Drug Discovery. (2025). MDPI.
  • Comparative evaluation of sulphur sources on growth, yield and quality of garlic (Allium sativum L.). (2021).
  • Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. (2017). Semantic Scholar.
  • Quantification and Characterization of Allicin in Garlic Extract. (2016).
  • Variety differences in garlic volatile sulfur compounds, by application of selected ion flow tube mass spectrometry (SIFT- MS). (2020). TÜBİTAK Academic Journals.
  • Sulfur-containing compounds from leaves of Allium plants, A. fistulosum, A. schoenoprasum var. foliosum, and A. sativum. (2020). Journal of Traditional Medicines.
  • Genotype × environment interactions and genetic variation reveal stable, high-yielding, and organosulfur-rich garlic cultivars adapted to tropical conditions. (2025). Scientific Reports.
  • Quantitative determination of allicin in garlic: supercritical fluid extraction and standard addition of alliin. (2004). Journal of Agricultural and Food Chemistry.
  • Quantitation of Allicin in Garlic-based Products: Comparisons among Spectrophotometry, GC and HPLC. (2015). Maxwell Science.
  • Determination of allicin in garlic by high-performance liquid chromatography. (n.d.).
  • Influence of environmental and genetic factors on the alliin content of garlic bulbs. (2025).

Sources

Validation

analytical performance of different GC columns for sulfides

An In-Depth Guide to Selecting the Optimal Gas Chromatography Column for Sulfide Analysis The accurate quantification of volatile sulfur compounds (VSCs), or sulfides, is a critical analytical challenge across a multitud...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Selecting the Optimal Gas Chromatography Column for Sulfide Analysis

The accurate quantification of volatile sulfur compounds (VSCs), or sulfides, is a critical analytical challenge across a multitude of fields, from environmental monitoring and food and beverage quality control to petrochemical analysis and clinical diagnostics. The inherent reactivity, volatility, and often low concentrations of these compounds demand a highly selective and inert analytical system. At the heart of this system lies the gas chromatography (GC) column, the primary determinant of separation efficiency and, ultimately, analytical success.

This guide provides a comprehensive comparison of different GC columns for sulfide analysis, offering researchers, scientists, and drug development professionals the technical insights and experimental data necessary to make informed decisions for their specific applications. We will delve into the nuances of stationary phase selection, column dimensions, and the impact of these choices on critical performance parameters such as resolution, peak shape, and sensitivity.

The Challenge of Sulfide Analysis by GC

Sulfides present a unique set of challenges for GC analysis. Their high reactivity can lead to interactions with active sites within the GC system, including the inlet, column, and detector, resulting in poor peak shapes, analyte loss, and non-linear calibration curves. Furthermore, their volatility makes them prone to loss during sample preparation and injection. The selection of an appropriate GC column is therefore paramount to mitigating these issues and achieving reliable, reproducible results.

Key Performance Parameters for GC Columns in Sulfide Analysis

When evaluating GC columns for sulfide analysis, several key performance indicators should be considered:

  • Resolution: The ability of the column to separate individual sulfide compounds from each other and from the sample matrix.

  • Peak Shape: Symmetrical, sharp peaks are indicative of an inert system and efficient chromatography. Tailing peaks often suggest analyte interaction with active sites.

  • Sensitivity: The ability to detect low concentrations of sulfides, which is crucial for trace-level analysis.

  • Inertness: The lack of active sites on the column's stationary phase and tubing that could lead to analyte adsorption or degradation.

  • Selectivity: The ability of the stationary phase to differentiate between structurally similar sulfides.

Comparing Stationary Phases for Sulfide Separation

The choice of stationary phase is the most critical factor in determining the selectivity and overall performance of a GC column for sulfide analysis. Below, we compare some of the most commonly employed stationary phases, highlighting their strengths and weaknesses.

Non-Polar Stationary Phases (e.g., 100% Dimethylpolysiloxane)

Non-polar stationary phases, such as those based on 100% dimethylpolysiloxane, separate compounds primarily based on their boiling points. While these columns are robust and versatile for general-purpose analysis, they often lack the selectivity required for complex sulfide mixtures where boiling points can be very similar.

  • Advantages: High thermal stability, low bleed, and general inertness.

  • Disadvantages: Limited selectivity for isomeric or structurally similar sulfides. May not provide adequate resolution for complex samples.

Intermediate-Polarity Stationary Phases (e.g., Phenyl-Substituted Polysiloxanes)

Incorporating phenyl groups into the polysiloxane backbone increases the polarizability of the stationary phase, enhancing selectivity for compounds with aromatic character. While not specifically designed for sulfides, these columns can offer improved resolution over non-polar phases for certain applications.

  • Advantages: Enhanced selectivity for aromatic compounds, which may be present in some sulfide-containing matrices.

  • Disadvantages: May not provide optimal selectivity for all volatile sulfur compounds.

Wax-Type Stationary Phases (e.g., Polyethylene Glycol - PEG)

Wax columns, such as those with a polyethylene glycol (PEG) stationary phase, are highly polar and offer excellent selectivity for a wide range of polar and semi-polar compounds. Their unique selectivity makes them a valuable tool for sulfide analysis, often providing alternative elution orders compared to non-polar phases.

  • Advantages: Excellent selectivity for a broad range of volatile sulfur compounds. Can resolve many critical pairs that co-elute on non-polar columns.

  • Disadvantages: Lower thermal stability compared to polysiloxane phases. Susceptible to damage from oxygen and water at high temperatures.

Specialized Stationary Phases for Volatile Sulfur Compounds

Recognizing the challenges of sulfide analysis, several manufacturers have developed specialized stationary phases designed to provide high selectivity and inertness for these problematic compounds. These columns often feature unique chemistries that minimize active sites and enhance interactions with sulfur-containing analytes.

  • Advantages: Optimized for the selective separation of volatile sulfur compounds. High inertness leading to improved peak shapes and sensitivity.

  • Disadvantages: May have a more limited application range compared to general-purpose columns.

Comparative Performance Data

To illustrate the practical differences between these stationary phases, the following table summarizes typical performance data for the analysis of a standard mixture of volatile sulfur compounds on different GC columns.

CompoundBoiling Point (°C)Elution Order on Non-Polar Column (e.g., DB-1)Elution Order on Wax Column (e.g., DB-WAX)Elution Order on Specialized Sulfur Column (e.g., GS-GasPro)
Hydrogen Sulfide-60121
Carbonyl Sulfide-50.2212
Methyl Mercaptan6333
Ethyl Mercaptan35444
Dimethyl Sulfide37.3555
Carbon Disulfide46.3666
Dimethyl Disulfide109.7777

Note: Elution orders can vary depending on the specific column dimensions and analytical conditions.

Experimental Workflow for Sulfide Analysis by GC

The following diagram outlines a typical experimental workflow for the analysis of sulfides by gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction/Concentration (e.g., SPME, Purge & Trap) Sample->Extraction Injection GC Injection Extraction->Injection Separation GC Column Separation Injection->Separation Detection Detection (e.g., SCD, MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 1. A generalized workflow for the analysis of sulfides by GC.
Step-by-Step Protocol for a Typical GC-SCD Analysis
  • Sample Preparation:

    • For liquid samples (e.g., beverages, water), utilize headspace solid-phase microextraction (SPME) for the extraction and concentration of volatile sulfides. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice.

    • For gas samples, use a gas-tight syringe or a sample loop for direct injection.

  • GC Inlet:

    • Use a splitless injection to maximize sensitivity for trace-level analysis.

    • Set the injector temperature to 250 °C to ensure rapid volatilization of the analytes.

    • Employ a high-quality, deactivated inlet liner to minimize active sites.

  • GC Column and Oven Program:

    • Column: A specialized sulfur column (e.g., 30 m x 0.32 mm x 4.0 µm) is recommended for optimal separation.

    • Carrier Gas: Use high-purity helium at a constant flow rate of 1.5 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes.

  • Detector:

    • A sulfur chemiluminescence detector (SCD) is highly selective and sensitive for sulfur-containing compounds.

    • Set the detector temperature to 800 °C.

  • Data Acquisition and Analysis:

    • Acquire the data using appropriate chromatography software.

    • Identify peaks based on their retention times compared to a known standard.

    • Quantify the analytes using an external or internal standard calibration.

Logical Decision Tree for Column Selection

To aid in the selection of the most appropriate GC column, the following decision tree can be used.

Column_Selection Start Start: Define Analytical Needs Complexity What is the complexity of the sample matrix? Start->Complexity Simple Simple Matrix Complexity->Simple Low Complex Complex Matrix Complexity->Complex High Target Are you analyzing a broad range of sulfides or specific target compounds? Broad Broad Range Target->Broad Broad Specific Specific Targets Target->Specific Specific Sensitivity What is the required level of sensitivity? High High Sensitivity (Trace) Sensitivity->High Trace Low Low Sensitivity (High Conc.) Sensitivity->Low High Conc. Simple->Target Specialized A Specialized Sulfur Column is Highly Recommended Complex->Specialized Wax Consider a Wax Column (e.g., PEG) Broad->Wax Specific->Sensitivity High->Specialized NonPolar Consider a Non-Polar Column (e.g., 100% Dimethylpolysiloxane) Low->NonPolar

Figure 2. A decision tree to guide the selection of a GC column for sulfide analysis.

Conclusion and Recommendations

The selection of the optimal GC column for sulfide analysis is a critical step in developing a robust and reliable analytical method. While non-polar and wax-type columns have their merits, for the most challenging applications involving complex matrices and trace-level concentrations, the use of a specialized sulfur column is highly recommended. These columns are specifically designed to address the inherent challenges of sulfide analysis, providing superior inertness, selectivity, and peak shape.

By carefully considering the specific requirements of the analysis and leveraging the information presented in this guide, researchers can confidently select a GC column that will deliver accurate, reproducible, and defensible data. It is also crucial to remember that the column is just one part of the analytical system. Proper sample preparation, inlet maintenance, and detector optimization are equally important for achieving the best possible results.

Safety & Regulatory Compliance

Safety

Isobutyl propyl sulfide proper disposal procedures

Operational Guide: Handling and Disposal of Isobutyl Propyl Sulfide As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the management of volatile, malodo...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of Isobutyl Propyl Sulfide

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the management of volatile, malodorous, and hazardous reagents. Isobutyl propyl sulfide (CAS: 1741-84-0) is an alkyl thioether utilized as a synthetic intermediate and flavoring agent[1]. However, its significant stench, flammability, and potential to cause serious eye damage require rigorous, self-validating operational protocols[2].

This guide provides a comprehensive system for the safe handling, in-lab deactivation, and logistical disposal of isobutyl propyl sulfide, ensuring your laboratory maintains both safety and environmental compliance.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of a reagent is the foundational step in designing a robust safety protocol. Isobutyl propyl sulfide is a volatile, lipophilic liquid that presents specific logistical challenges.

Table 1: Physicochemical Properties & Hazard Profile

PropertyValue / Description
IUPAC Name 2-methyl-1-(propylsulfanyl)propane
CAS Registry Number 1741-84-0[1]
Molecular Formula C7H16S[1]
Flash Point ~39.9 °C (Flammable Liquid)[2]
GHS Classification Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H335)[2]
Odor Profile Pungent, garlic/skunk-like (detectable at ppb levels)

Mechanistic Causality of Hazards: The primary operational challenge with alkyl sulfides is their vapor pressure combined with a remarkably low olfactory fatigue threshold. The human nose detects thioethers at parts-per-billion (ppb) concentrations. Furthermore, its flash point of 39.9 °C classifies it as a flammable liquid; vapors can ignite at standard laboratory temperatures if an ignition source is present[2]. The sulfur atom's nucleophilicity makes it highly reactive toward strong oxidizing agents—a property that poses a storage hazard but is highly advantageous for chemical deactivation.

In-Laboratory Deactivation Protocol (Small Quantities)

For small residual amounts (e.g., <10 mL) in reaction flasks, contaminated glassware, or minor benchtop drips, direct disposal into bulk hazardous waste carboys is strongly discouraged due to the extreme odor. Instead, we employ an oxidative deactivation strategy[3].

The Science Behind the Protocol: Alkyl sulfides (R-S-R') can be chemically oxidized to their corresponding sulfoxides (R-S(=O)-R') and ultimately to sulfones (R-S(=O)₂-R') or sulfonic acids using an excess of sodium hypochlorite (household bleach)[3]. Sulfones are significantly less volatile, water-soluble, and virtually odorless, effectively eliminating both the stench and the inhalation hazard.

OxidationPathway Sulfide Isobutyl Propyl Sulfide (Odorous, Toxic) Intermediate Sulfoxide Intermediate Sulfide->Intermediate Oxidation NaOCl Sodium Hypochlorite (Excess Bleach) NaOCl->Intermediate Sulfone Sulfone / Sulfonic Acid (Water-Soluble, Odorless) NaOCl->Sulfone Intermediate->Sulfone Oxidation

Mechanistic pathway for the oxidative deactivation of isobutyl propyl sulfide.

Step-by-Step Deactivation Methodology:

  • Preparation: Conduct all operations inside a certified, continuously exhausting fume hood. Wear appropriate PPE (nitrile gloves, splash goggles, and a flame-resistant lab coat).

  • Dilution: Dissolve the residual isobutyl propyl sulfide in a compatible, water-miscible co-solvent (e.g., methanol or ethanol) to ensure homogeneity during the aqueous oxidation step.

  • Oxidation: Slowly add an excess of 5-10% sodium hypochlorite (NaOCl) solution dropwise to the stirred mixture. Crucial Insight: The oxidation of sulfides is highly exothermic. Maintain the reaction flask in an ice bath to control the temperature and prevent the heat from volatilizing the unreacted, malodorous sulfide.

  • Verification (Self-Validating Step): Stir the mixture at room temperature for 1-2 hours. The complete disappearance of the characteristic stench is a reliable, empirical indicator of successful oxidation.

  • Neutralization & Disposal: Once the reaction is complete, neutralize the solution to pH 7 using dilute hydrochloric acid or sodium hydroxide if necessary. The resulting aqueous mixture containing the sulfone can be disposed of in the aqueous hazardous waste stream.

Bulk Disposal Procedures (Large Quantities)

For unused reagents, expired stock, or large-scale reaction waste (>50 mL), in-lab oxidation is unsafe due to the highly exothermic nature of the reaction. These must be managed strictly through your institutional Environmental Health and Safety (EHS) Hazardous Waste Collection Program[3].

Step-by-Step Bulk Disposal Logistics:

  • Segregation: Never mix isobutyl propyl sulfide waste with strong oxidizing agents (e.g., nitric acid, peroxides). Mixing these will trigger a violent, uncontrolled exothermic reaction and potential container rupture.

  • Containment: Transfer the liquid into a chemically compatible, high-density polyethylene (HDPE) or glass waste container. Ensure the cap is tightly sealed with a PTFE liner to prevent vapor leakage.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to mitigate the risk of accidental breakage during storage.

  • Labeling: Affix a standardized EHS hazardous waste tag. Explicitly write "Isobutyl Propyl Sulfide" and check the boxes for "Flammable" and "Toxic/Irritant". Do not use chemical formulas or abbreviations.

  • EHS Transfer: Request a pickup from your institutional EHS provider. The waste will ultimately be routed for high-temperature commercial incineration, which completely destroys the thioether, converting the sulfur into scrubbed SOx gases.

Emergency Spill Response Workflow

A spill of isobutyl propyl sulfide requires immediate, calculated action to prevent respiratory irritation and mitigate fire risks[2].

SpillResponse A Spill Detected (Isobutyl Propyl Sulfide) B Assess Volume A->B C Small Spill (<50 mL) B->C D Large Spill (>50 mL) B->D F Don PPE & Ensure Ventilation C->F E Evacuate Lab & Contact EHS D->E J EHS Pickup & Incineration E->J G Neutralize with Bleach & Apply Absorbent F->G H Collect in Sealed Container G->H I Label as Hazardous Waste H->I I->J

Workflow for assessing and managing isobutyl propyl sulfide spills in the laboratory.

Spill Response Steps:

  • Isolate the Area: Immediately extinguish all open flames, hot plates, and ignition sources due to the chemical's low flash point.

  • Assess Volume:

    • For small spills (<50 mL): Don fresh PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Treat the absorbed material with a 5-10% sodium hypochlorite solution to neutralize the odor in situ.

    • For large spills (>50 mL): Evacuate the laboratory immediately, close the doors to contain the stench, and contact EHS and emergency responders. Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA).

  • Collection: Sweep the neutralized, absorbed waste using non-sparking tools and place it into a heavy-duty, sealable plastic bucket.

  • Final Decontamination: Wash the spill surface with a detergent solution followed by a dilute bleach wipe-down to eliminate any residual trace odors.

References

  • Title: Chemical Properties of Propane, 2-methyl-1-(propylthio)- (CAS 1741-84-0)
  • Title: In-Laboratory Treatment of Chemical Waste Source: Safety & Risk Services, University of British Columbia URL
  • Title: ISO-BUTYL 프로필 황화물 1741-84-0 (Isobutyl propyl sulfide MSDS and GHS Classification)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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